molecular formula C10H18O3 B1528676 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid CAS No. 1262408-58-1

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid

カタログ番号: B1528676
CAS番号: 1262408-58-1
分子量: 186.25 g/mol
InChIキー: YTKCURONSSHPOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,2-dimethyl-3-(oxan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,9(11)12)7-8-3-5-13-6-4-8/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKCURONSSHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid: A Privileged Building Block for Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (CAS: 1262408-58-1) has emerged as a highly specialized, privileged scaffold. By synergizing the physicochemical benefits of a saturated oxygen heterocycle with the steric constraints of a geminal dimethyl group, this compound serves as an elite capping group or lipophilic tail. This whitepaper dissects the structural rationale, synthetic methodology, and application of this building block in fragment-based drug discovery (FBDD) and DNA-encoded libraries (DEL).

Structural and Physicochemical Profiling

The utility of 2,2-dimethyl-3-(oxan-4-yl)propanoic acid is rooted in its bipartite structural design, which addresses two common liabilities in lead optimization: high lipophilicity (logP) and metabolic instability.

The Tetrahydropyran (THP) Motif: A Superior Bioisostere

The oxan-4-yl (tetrahydropyran or THP) ring is widely deployed as a bioisostere for cyclohexane and phenyl rings[1].

  • Causality in Design: Replacing a carbocycle with a THP ring introduces a polar oxygen atom that acts as a hydrogen bond acceptor (HBA). This subtle modification lowers the overall lipophilicity (logP) and significantly enhances aqueous solubility[1]. Furthermore, the rigid chair conformation of the THP ring reduces the entropic penalty upon target binding, often leading to tighter drug-enzyme interactions without the toxicity risks associated with highly lipophilic aromatic rings.

The Gem-Dimethyl Group: Steric Shielding and the "Magic Methyl" Effect

Positioned at the alpha-carbon relative to the carboxylic acid, the gem-dimethyl group exerts profound stereoelectronic effects, often referred to in medicinal chemistry as the "magic methyl" or Thorpe-Ingold effect[2].

  • Causality in Design: The carbon-hydrogen bonds of linear alkyl chains are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes[3]. By replacing the labile alpha-protons with a gem-dimethyl group, the site is sterically shielded and metabolically blocked, dramatically reducing intrinsic clearance and prolonging the metabolic half-life of the resulting drug candidate[3],[2]. Additionally, when this carboxylic acid is converted into an amide during drug synthesis, the bulky dimethyl group protects the amide bond from enzymatic cleavage by amidases.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid
CAS Number 1262408-58-1[4]
Molecular Formula C₁₀H₁₈O₃[4]
Molecular Weight 186.25 g/mol [4]
Hydrogen Bond Donors (HBD) 1 (Carboxylic Acid)
Hydrogen Bond Acceptors (HBA) 3 (Carboxylic Acid x2, THP Ether x1)
Rotatable Bonds 3

Pharmacokinetic Optimization Pathway

The logical relationship between the structural features of 2,2-dimethyl-3-(oxan-4-yl)propanoic acid and its resulting pharmacokinetic advantages is visualized below.

PKOptimization Core 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid THP Tetrahydropyran (THP) Ring Core->THP GemDim Gem-Dimethyl Group Core->GemDim Carboxyl Carboxylic Acid Handle Core->Carboxyl Solubility ↑ Aqueous Solubility ↓ LogP THP->Solubility HBA Additional H-Bond Acceptor THP->HBA Steric Steric Shielding (Thorpe-Ingold Effect) GemDim->Steric CYP ↓ CYP450 Oxidation GemDim->CYP Coupling Amide/Ester Coupling (DEL & FBDD) Carboxyl->Coupling

Caption: Structural features of 2,2-dimethyl-3-(oxan-4-yl)propanoic acid mapping to specific PK and synthetic advantages.

Synthetic Methodology & Workflow

To ensure high scientific integrity and reproducibility, the following protocol details the de novo synthesis of 2,2-dimethyl-3-(oxan-4-yl)propanoic acid. This method relies on the direct alkylation of an isobutyrate enolate.

Step-by-Step Experimental Protocol

Step 1: Enolate Formation

  • Procedure: Charge a flame-dried flask with anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 equiv) under an inert argon atmosphere. Cool the solution to -78°C and add n-butyllithium (1.05 equiv) dropwise to generate Lithium Diisopropylamide (LDA). After 30 minutes, add methyl isobutyrate (1.0 equiv) dropwise.

  • Causality: LDA is selected as a strong, sterically hindered, non-nucleophilic base. This prevents unwanted nucleophilic acyl substitution at the ester carbonyl, ensuring quantitative deprotonation to form the kinetically favored lithium enolate.

Step 2: Alkylation

  • Procedure: To the enolate solution at -78°C, introduce 4-(iodomethyl)tetrahydropyran (1.1 equiv) dissolved in a minimal amount of dry THF. Allow the reaction to slowly warm to room temperature over 12 hours. Quench with saturated aqueous NH₄Cl.

  • Causality: The use of an alkyl iodide (rather than a bromide or chloride) is critical. The neopentyl-like steric hindrance generated during the formation of the quaternary carbon requires a highly reactive electrophile with an excellent leaving group to drive the Sₙ2 substitution forward efficiently.

Step 3: Saponification (Hydrolysis)

  • Procedure: Isolate the intermediate ester via standard organic extraction. Dissolve the ester in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and heat to 60°C for 24 hours. Cool the mixture, remove the THF in vacuo, and acidify the aqueous layer with 1M HCl to pH 2 to precipitate the free carboxylic acid.

  • Causality: The gem-dimethyl group severely sterically hinders the ester carbonyl. Standard NaOH at room temperature will fail to hydrolyze the ester. Elevated temperatures and an excess of LiOH in a biphasic-compatible solvent system are required to force the hydrolysis.

Step 4: Self-Validating Quality Control

  • Procedure: Before bulk crystallization, analyze a crude aliquot via LC-MS and ¹H-NMR.

  • Validation Metric: The protocol is validated if LC-MS shows the [M-H]⁻ ion at m/z 185.1, and ¹H-NMR confirms the disappearance of the methyl ester singlet (~3.6 ppm) alongside the retention of the gem-dimethyl singlet (~1.2 ppm, 6H).

SynthWorkflow Start Methyl Isobutyrate Step1 Enolate Formation (LDA, THF, -78°C) Start->Step1 Deprotonation Intermediate Lithium Enolate Step1->Intermediate Step2 Alkylation (4-(Iodomethyl)tetrahydropyran) Intermediate->Step2 SN2 Attack Ester Methyl 2,2-Dimethyl-3-(oxan-4-yl)propanoate Step2->Ester Step3 Saponification (LiOH, THF/H2O, 60°C) Ester->Step3 Hydrolysis Product 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid Step3->Product

Caption: Step-by-step synthetic workflow for 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

In FBDD, low-molecular-weight fragments are optimized into high-affinity leads. 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid is frequently utilized to cap solvent-exposed amines on a core scaffold. The THP ring extends into the solvent boundary layer, improving the thermodynamic solubility of the lead, while the gem-dimethyl group locks the amide bond in a preferred trans-conformation, minimizing the entropic penalty of binding.

DNA-Encoded Libraries (DEL)

In the construction of DELs, carboxylic acids are the premier functional handles for split-and-pool synthesis via amide coupling. While the steric bulk of the alpha-gem-dimethyl group requires highly efficient coupling reagents (e.g., HATU/DIPEA or COMU) to overcome the activation energy barrier, the resulting amide bond is virtually impervious to enzymatic degradation. This ensures the structural integrity of the library members during biological screening assays against target proteins.

References

  • National Center for Biotechnology Information (PMC). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

Sources

Investigating the Bioactive Potential of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid: A Technical Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the elucidation of the potential biological activities of the novel chemical entity, 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid. Given the absence of existing literature on its bioactivity, this document serves as a roadmap for researchers, scientists, and drug development professionals. We will delve into hypothesized mechanisms of action based on structural analogy, propose a tiered experimental approach from in vitro screening to cell-based functional assays, and provide detailed protocols for the initial stages of investigation. The primary focus will be on two plausible and compelling areas of inquiry: G-protein coupled receptor (GPCR) modulation and influence on lipid metabolism. This guide is designed to be a dynamic framework, adaptable as initial data emerges, to efficiently characterize the therapeutic potential of this compound.

Introduction to 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid is a saturated carboxylic acid with a molecular formula of C10H18O3[1]. Its structure features a tetrahydropyran (oxane) ring linked to a dimethylpropanoic acid moiety.

Chemical and Physical Properties
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name 2,2-dimethyl-3-(oxan-4-yl)propanoic acid
SMILES CC(C)(CC1CCOCC1)C(=O)O
InChIKey YTKCURONSSHPOB-UHFFFAOYSA-N
Data sourced from PubChem CID 62739013[1]

The propanoic acid functional group is a well-established pharmacophore present in numerous biologically active compounds, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen[2][3]. While 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid lacks the aromatic ring system characteristic of traditional NSAIDs, the carboxylic acid provides a critical interaction point for potential biological targets. The bulky dimethyl substitution and the flexible oxane ring will influence its steric and electronic profile, likely conferring a distinct pharmacological profile.

Hypothesized Biological Targets and Mechanisms of Action

Based on its structural features, we propose two primary avenues for investigation:

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of cell surface receptors and are prominent drug targets[4]. Many GPCRs are activated by endogenous small molecule ligands, including carboxylic acids. The structural components of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid suggest it could act as an agonist or antagonist at one or more GPCRs.

A plausible signaling pathway to investigate is the modulation of Gαi/o-coupled GPCRs. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels through the Gβγ subunit[5].

GPCR_Signaling cluster_membrane Plasma Membrane GPCR Gαi/o-coupled GPCR G_protein Gαi/oβγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to K_ion K+ Efflux GIRK->K_ion Allows Ligand 2,2-Dimethyl-3- (oxan-4-yl)propanoic acid Ligand->GPCR Binds Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: Hypothesized Gαi/o-coupled GPCR signaling pathway.

Modulation of Lipid Metabolism

Dysregulation of lipid metabolism is implicated in a wide range of diseases[6]. The carboxylic acid structure of the target compound bears resemblance to short-chain fatty acids, which are key signaling molecules and energy substrates. It is conceivable that 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid could interfere with or modulate pathways of lipid synthesis, storage, or breakdown. For instance, it could potentially influence lipolysis, the breakdown of triglycerides into glycerol and fatty acids, or lipogenesis, the synthesis of triglycerides[7].

Proposed Experimental Workflow

A tiered approach is recommended to systematically evaluate the biological activity of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Hit Validation & Mechanism of Action cluster_tier3 Tier 3: In Vivo Proof of Concept GPCR_Screen Broad GPCR Panel Screen (e.g., Tango Assay) Dose_Response Dose-Response & Potency (EC50/IC50) GPCR_Screen->Dose_Response Identified Hits Metabolism_Screen Lipid Metabolism Assays (Lipolysis, Lipogenesis) Metabolism_Screen->Dose_Response Secondary_Assay Secondary/Orthogonal Assays (e.g., BRET, FRET) Dose_Response->Secondary_Assay Lipid_Quant Quantitative Lipidomics (Mass Spectrometry) Dose_Response->Lipid_Quant PK_PD Pharmacokinetics & Pharmacodynamics Secondary_Assay->PK_PD Validated Hits Lipid_Quant->PK_PD Disease_Model Relevant Animal Disease Model PK_PD->Disease_Model

Caption: Tiered experimental workflow for compound characterization.

Detailed Experimental Protocols

Tier 1: In Vitro Screening

The Tango GPCR assay is a high-throughput method to measure GPCR activation by detecting the recruitment of β-arrestin to the receptor, a process independent of the specific G-protein signaling pathway (Gq, Gs, or Gi/o)[4][8].

Principle: The GPCR is fused to a transcription factor, and β-arrestin is fused to a protease. Upon ligand binding and receptor activation, the protease-tagged β-arrestin is recruited, cleaving the transcription factor from the GPCR. The transcription factor then translocates to the nucleus to drive the expression of a reporter gene (e.g., luciferase).[8]

Protocol:

  • Cell Culture: Utilize a commercially available panel of cell lines, each stably expressing a different human GPCR of interest in the Tango assay format. Culture cells in the recommended medium at 37°C and 5% CO2.

  • Assay Plating: Seed cells into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Prepare a 10 mM stock solution of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid in DMSO. Perform serial dilutions to create a concentration range (e.g., 100 µM to 1 nM). Add the compound or vehicle control (DMSO) to the assay plates.

  • Incubation: Incubate the plates for 16-24 hours at 37°C to allow for reporter gene expression.

  • Signal Detection: Add a luciferase substrate solution to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. A significant increase in luminescence indicates potential agonistic activity at that specific GPCR.

Bioluminescent assays offer a sensitive and straightforward method to assess changes in lipid metabolism without the need for organic extractions[7].

A. Lipolysis Assay (Glycerol Release) Principle: Lipolysis results in the release of glycerol. This assay quantifies the amount of glycerol in the cell culture medium as an index of triglyceride breakdown[7].

Protocol:

  • Cell Culture: Culture a relevant cell line, such as 3T3-L1 adipocytes or primary human hepatocytes, in 96-well plates until differentiation or confluence.

  • Compound Treatment: Treat cells with varying concentrations of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (e.g., 1 µM to 100 µM) for 24 hours. Include a positive control (e.g., isoproterenol for adipocytes) and a vehicle control.

  • Sample Collection: Collect the cell culture medium from each well.

  • Glycerol Measurement: Use a commercial bioluminescent glycerol assay kit. In this assay, glycerol is converted through a series of enzymatic steps to generate a luciferin-based signal.

  • Data Analysis: Measure luminescence and calculate the concentration of glycerol based on a standard curve. An increase in glycerol release suggests stimulation of lipolysis.

B. Lipogenesis Assay (Triglyceride Accumulation) Principle: This assay measures the intracellular accumulation of triglycerides as an indicator of lipogenesis[7].

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the lipolysis assay.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them to release intracellular contents.

  • Triglyceride Measurement: Use a commercial bioluminescent triglyceride assay kit. This typically involves the enzymatic hydrolysis of triglycerides to glycerol, followed by the detection of glycerol.

  • Data Analysis: Measure luminescence and normalize to the total protein content of the cell lysate. A decrease in triglyceride levels could indicate inhibition of lipogenesis.

Tier 2: Hit Validation and Mechanism of Action

For any "hits" identified in Tier 1, a full dose-response curve should be generated to determine the potency (EC50 for agonists, IC50 for antagonists). This involves a 10-point, 3-fold serial dilution of the compound.

Hypothetical Dose-Response Data (GPCR Agonism)
Compound Concentration (µM) % Activation (Normalized) Standard Deviation
10098.54.2
33.395.13.8
11.188.75.1
3.775.44.5
1.252.33.9
0.428.92.7
0.1410.11.5
0.053.20.8
0.020.50.4
0 (Vehicle)00.5
Calculated EC50 1.3 µM

To confirm GPCR activity and gain deeper mechanistic insight, orthogonal assays such as Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) should be employed. These assays can directly measure the interaction between the GPCR and its downstream signaling partners like G-proteins or β-arrestin in real-time[9].

Principle of BRET: A luciferase (e.g., Renilla luciferase, Rluc) is fused to one protein (e.g., the GPCR), and a fluorescent acceptor (e.g., YFP) is fused to the interacting partner (e.g., Gα subunit). Upon ligand binding and subsequent protein-protein interaction, the energy from the luciferase is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength. An increase in the BRET ratio indicates protein interaction[9].

If the compound shows significant activity in the initial lipid metabolism screens, a more comprehensive analysis using mass spectrometry-based lipidomics is warranted. This will provide a detailed profile of changes in various lipid species (e.g., fatty acids, glycerolipids, phospholipids) in response to compound treatment[10].

Conclusion

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid represents a novel chemical entity with the potential for uncharacterized biological activity. Its structural similarity to known bioactive molecules, particularly the presence of a propanoic acid moiety, provides a rational basis for the proposed investigational pathways. By systematically exploring its effects on GPCR signaling and lipid metabolism through the tiered workflow outlined in this guide, researchers can efficiently and robustly determine its pharmacological profile and potential for future therapeutic development. The self-validating nature of the proposed protocols, incorporating orthogonal assays and quantitative analyses, will ensure a high degree of scientific rigor throughout the discovery process.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B.
  • Tango GPCR Assay System. (n.d.). Thermo Fisher Scientific - US.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au.
  • Gαi/o GPCR assays. (n.d.). ION Biosciences.
  • Lipid Metabolism. (n.d.).
  • Non-invasive assessments of adipose tissue metabolism in vitro. (n.d.). PMC.
  • Quantification of Lipid Metabolism in Living Cells through the Dynamics of Lipid Droplets Measured by Stimulated Raman Scattering Imaging. (2017, March 27). Analytical Chemistry.
  • Analytical Tools for Lipid Assessment in Biological Assays. (2018, November 5). IntechOpen.
  • A simple guide to biochemical approaches for analyzing protein–lipid interactions. (2017, October 13). Molecular Biology of the Cell.
  • 2,2-dimethyl-3-(oxan-4-yl)propanoic acid. (n.d.). PubChem.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • (2,2-Dimethyl-1,3-dioxolan-4-yl)
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).

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Theoretical studies on 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Study of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid

This guide provides a comprehensive framework for the theoretical and computational investigation of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid, a novel small molecule with potential pharmaceutical applications. Despite its absence in current literature, its constituent functional groups—a carboxylic acid, a gem-dimethyl group, and an alicyclic oxane ring—are prevalent in medicinal chemistry.[1][2][3][4] This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a series of in-silico analyses designed to elucidate the molecule's structural, electronic, and dynamic properties. By applying state-of-the-art computational methodologies, from quantum mechanics to molecular dynamics, we can predict its physicochemical characteristics, potential biological activities, and suitability as a drug candidate, thereby accelerating its journey from a theoretical concept to a potential therapeutic agent.

Introduction: Rationale for a Theoretical Investigation

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid is a unique chemical entity featuring a propanoic acid derivative structure. Propanoic acid and its derivatives are a significant class of compounds in medicinal chemistry, famously including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[3][4] The carboxylic acid moiety is a key functional group in over 450 marketed drugs, often crucial for target binding through hydrogen bond interactions.[1][2] However, this group can also present challenges such as metabolic instability and limited membrane permeability, making a thorough understanding of its behavior essential.[2][5]

The subject molecule integrates this critical functional group with two other important structural features:

  • An Alicyclic Oxane Ring: This saturated heterocyclic ring introduces conformational rigidity and potential hydrogen bond accepting capabilities via its ether oxygen. Alicyclic compounds, which are both aliphatic and cyclic, offer a scaffold that can influence the spatial arrangement of functional groups, impacting receptor binding.[6][7]

  • A Gem-Dimethyl Group: The presence of two methyl groups on the alpha-carbon (α to the carboxyl group) sterically shields the adjacent atoms and can influence the molecule's metabolic stability and lipophilicity.

Given the complete lack of experimental data on 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid in the public domain[8][9], a theoretical and computational approach is not only justified but necessary as a first step in its evaluation. Such studies provide a cost-effective and rapid means to generate foundational data, predict properties, and formulate hypotheses about its potential as a therapeutic agent.

This guide will detail a multi-step computational workflow designed to build a comprehensive profile of the molecule.

Workflow for Theoretical Analysis```dot

G A Step 1: Quantum Mechanical Characterization B Step 2: Solvation and Dynamic Behavior Analysis A->B informs C Step 3: Pharmacokinetic (ADMET) Profiling B->C provides data for D Step 4: Target Identification and Molecular Docking C->D guides E Step 5: Synthesis & Experimental Validation D->E prioritizes

Caption: Step-by-step workflow for performing a molecular dynamics simulation.

Part III: In-Silico Pharmacological Profiling

With a solid understanding of the molecule's intrinsic and dynamic properties, the next logical step is to predict its potential as a drug. This involves computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and target identification.

ADMET Prediction

A variety of online tools and software packages use QSAR (Quantitative Structure-Activity Relationship) models built from large experimental datasets to predict the pharmacokinetic and toxicological properties of new molecules.

Recommended Predictions:

  • Lipinski's Rule of 5: A quick check for drug-likeness based on MW, LogP, H-bond donors, and H-bond acceptors.

  • Blood-Brain Barrier (BBB) Penetration: Predict whether the molecule is likely to enter the central nervous system.

  • CYP450 Inhibition: Predict potential inhibition of key cytochrome P450 enzymes, which is a major source of drug-drug interactions. [10]* Aqueous Solubility: Predict the molecule's solubility in water.

  • Human Intestinal Absorption (HIA): Predict the extent of absorption from the gut.

Target Identification and Molecular Docking

Based on its structural similarity to known drugs, we can hypothesize potential biological targets. The aryl propionic acid derivatives, for instance, are well-known inhibitors of cyclooxygenase (COX) enzymes. [3] Protocol 4: Molecular Docking Study

  • Target Selection: Based on structural analogy, select one or more potential protein targets. For this molecule, COX-1 and COX-2 are prime candidates. Obtain their crystal structures from the Protein Data Bank (PDB).

  • Protein Preparation: Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning protonation states to residues. Define the binding site, typically based on the location of a co-crystallized ligand.

  • Ligand Preparation: Prepare the 3D structure of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid. Since the carboxylic acid will be deprotonated at physiological pH, use the carboxylate form for docking.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different poses (orientations and conformations) of the ligand within the binding site.

  • Scoring and Analysis: The software will score each pose based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) with the protein residues. This provides a structural hypothesis for the molecule's mechanism of action.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted theoretical framework for the characterization of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid. By systematically applying quantum mechanics, molecular dynamics, and in-silico pharmacological profiling, a robust data package can be generated for a molecule that currently has no associated experimental or theoretical literature.

The results of these computational studies will provide critical insights into the molecule's stability, reactivity, and dynamic behavior. The predicted ADMET properties and the molecular docking simulations will generate testable hypotheses about its drug-likeness and potential biological targets. This in-silico-first approach enables a rational, data-driven decision-making process, guiding future efforts in chemical synthesis and experimental validation, and ultimately accelerating the discovery and development of new therapeutic agents.

References

  • PubChemLite. 2,2-dimethyl-3-(oxan-4-yl)propanoic acid. Available from: [Link].

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  • Marino, T., et al. (2010). A Computational Study of the Carboxylic Acid of Phloroglucinol in Vacuo and in Water Solution. International Journal of Quantum Chemistry. Available from: [Link].

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available from: [Link].

  • Parker, S. F., et al. (2021). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules. Available from: [Link].

  • PubChem. 2,2-Dimethyl-3-oxopropanoic acid. Available from: [Link].

  • NIST. Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. Available from: [Link].

  • Cheméo. Chemical Properties of Propanoic acid, 2,2-dimethyl-, ethyl ester. Available from: [Link].

  • PubChemLite. 2,2-dimethyl-3-(oxan-3-yl)propanoic acid. Available from: [Link].

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. Available from: [Link].

  • Kumar, A., et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Journal of Pharmaceutical Sciences and Research. Available from: [Link].

  • Semwal, A., et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link].

  • Unknown. chm 221- basic organic chemistry 1 allicyclic hydrocarbons. Available from: [Link].

  • Fábián, L., et al. (2005). (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-carboxypropanoate. Acta Crystallographica Section E. Available from: [Link].

  • Petraitis, V., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals. Available from: [Link].

  • PubChem. 2,2-dimethyl(114C)propanoic acid. Available from: [Link].

  • Mulvihill, M. J., et al. (2006). 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic Acid as a Highly Potent and Selective Retinoic Acid Metabolic Blocking Agent. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Maccari, R., et al. (2022). An Ongoing Search for Multitarget Ligands as Potential Agents for Diabetes Mellitus and Its Long-Term Complications: New Insights into (5-Arylidene-4-oxothiazolidin-3-yl)alkanoic Acid Derivatives. Molecules. Available from: [Link].

  • Unknown. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available from: [Link].

  • Bajorath, J. (2022). Computational analysis, alignment and extension of analogue series from medicinal chemistry. Future Drug Discovery. Available from: [Link].

  • Taylor & Francis. Alicyclic compounds – Knowledge and References. Available from: [Link].

  • Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes. Available from: [Link].

  • Petraitis, V., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. Available from: [Link].

  • YouTube. (2022). Lecture - 1249Topic- CHEMISTRY OF ALICYCLIC COMPOUNDS. Available from: [Link].

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

  • Unknown. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. ResearchGate. Available from: [Link].

  • Google Patents. (2014). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.

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Methodological & Application

Application Note: Synthesis and Isolation of 2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (CAS: 1262408-58-1)[1]

Introduction & Mechanistic Rationale

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid is a highly specialized aliphatic heterocyclic building block[2]. The integration of a tetrahydropyran (oxan-4-yl) ring with a gem-dimethyl propanoic acid chain creates a motif with exceptionally high metabolic stability and distinct steric properties. This scaffold is heavily utilized in modern medicinal chemistry to improve the pharmacokinetic profiles of advanced drug candidates, particularly in the development of PI3K- γ inhibitors for oncology[3] and BET bromodomain inhibitors for epigenetic targeting[4].

Causality in Synthetic Design

The most robust synthetic route avoids complex transition-metal catalysis in favor of a classical, highly controlled enolate alkylation. As a Senior Application Scientist, it is critical to understand the why behind the chemistry to ensure a self-validating protocol:

  • Steric Shielding (The Nucleophile): The gem-dimethyl group on the starting material (methyl isobutyrate) prevents over-alkylation, a common side reaction in standard enolate chemistry.

  • Leaving Group Selection (The Electrophile): While chlorides are cost-effective, the tertiary nature of the isobutyrate enolate creates a massive steric barrier during the SN​2 transition state. A primary bromide—specifically 4-(bromomethyl)tetrahydropyran—is required to provide sufficient leaving-group ability to drive the C-C bond formation [5].

  • Saponification Barrier: The resulting intermediate ester features a neopentyl-like steric environment (adjacent to a quaternary carbon). Standard room-temperature ester hydrolysis will stall completely. High-temperature saponification (refluxing aqueous LiOH) is mandatory to force the conversion to the free acid.

Synthetic Workflow & Pathway

SynthesisWorkflow SM1 Tetrahydropyran- 4-methanol INT1 4-(Bromomethyl) tetrahydropyran SM1->INT1 PPh3, NBS 0 °C to RT INT3 Methyl 2,2-dimethyl-3- (oxan-4-yl)propanoate INT1->INT3 SM2 Methyl Isobutyrate INT2 Lithium Enolate SM2->INT2 LDA, THF -78 °C INT2->INT3 SN2 Alkylation -78 °C to RT PROD 2,2-Dimethyl-3-(oxan-4-yl) propanoic acid INT3->PROD 1. LiOH, Δ 2. HCl (pH 2)

Fig 1: Synthetic workflow for 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid.

Quantitative Data & Reagent Summary

The following table summarizes the optimized stoichiometry for a 100 mmol scale synthesis, ensuring maximum conversion while minimizing the accumulation of unreacted electrophile.

ReagentMW ( g/mol )EquivalentsAmountFunction
Methyl isobutyrate 102.131.0510.7 g (105 mmol)Nucleophile precursor
LDA (2.0 M in THF) 107.121.1055.0 mL (110 mmol)Non-nucleophilic base
4-(Bromomethyl)tetrahydropyran 179.051.0017.9 g (100 mmol)Electrophile
THF (Anhydrous) 72.11Solvent200 mLReaction medium
LiOH·H 2​ O 41.963.0012.6 g (300 mmol)Saponification reagent

Experimental Protocols

Phase 1: Preparation of the Electrophile (Appel Reaction)

Note: This step can be skipped if commercial 4-(bromomethyl)tetrahydropyran is procured.[5]

  • Initiation: Dissolve tetrahydropyran-4-methanol (100 mmol) and triphenylphosphine (PPh 3​ , 110 mmol) in anhydrous dichloromethane (DCM, 150 mL). Cool the flask to 0 °C using an ice bath.

  • Halogenation: Add N-bromosuccinimide (NBS, 110 mmol) portion-wise over 20 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with hexanes to precipitate triphenylphosphine oxide (Ph 3​ PO). Filter through a silica plug, washing with 5% EtOAc in hexanes, and concentrate to yield the pure bromide as a clear oil.

Phase 2: Enolate Generation and C-C Bond Formation
  • System Purging: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Add anhydrous THF (150 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Inject LDA (2.0 M in THF, 55.0 mL). Dropwise, add methyl isobutyrate (10.7 g) over 15 minutes. Stir at -78 °C for 45 minutes. Strict temperature control here ensures the formation of a pure kinetic enolate and prevents Claisen self-condensation.

  • Alkylation: Dissolve 4-(bromomethyl)tetrahydropyran (17.9 g) in anhydrous THF (50 mL) and add it dropwise to the enolate solution.

  • Thermal Activation: Leave the reaction in the cooling bath and allow it to slowly warm to room temperature overnight (12–16 hours). The SN​2 reaction requires this thermal gradient to overcome the steric hindrance of the tertiary enolate.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield crude methyl 2,2-dimethyl-3-(oxan-4-yl)propanoate.

Phase 3: Neopentyl-like Ester Saponification
  • Hydrolysis Setup: Transfer the crude ester to a 500 mL round-bottom flask. Dissolve in a solvent mixture of Methanol (100 mL) and THF (50 mL).

  • Base Addition: Add a solution of LiOH·H 2​ O (12.6 g) dissolved in deionized water (50 mL).

  • Thermal Forcing: Attach a reflux condenser and heat the biphasic mixture to 70 °C for 16–24 hours. Do not attempt this at room temperature; the neopentyl steric bulk will prevent nucleophilic attack by the hydroxide.

  • Acidification & Isolation: Cool the mixture to room temperature and evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and cool to 0 °C. Carefully acidify with 2M HCl until the pH reaches ~2.0.

  • Extraction: Extract the precipitated free acid with Dichloromethane (3 x 100 mL). Dry over Na 2​ SO 4​ and concentrate to yield 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid.

Troubleshooting & Analytical Validation (E-E-A-T)

  • TLC Visualization (Critical): Neither the starting materials nor the product possesses a UV-active chromophore (e.g., a benzene ring). Standard UV 254 nm lamps will yield false negatives. You must use potassium permanganate (KMnO 4​ ) or phosphomolybdic acid (PMA) stains , followed by heat, to visualize the spots during reaction monitoring.

  • Emulsion Handling: The tetrahydropyran ring can act as a weak surfactant during the aqueous extraction of the saponification step. If an emulsion forms, filter the biphasic mixture through a pad of Celite or saturate the aqueous layer with solid NaCl to force phase separation.

  • NMR Signatures: In 1 H NMR (CDCl 3​ ), successful alkylation is immediately identifiable by the gem-dimethyl group appearing as a sharp, integrated 6H singlet at approximately δ 1.2 ppm, alongside the complex multiplet of the oxan-4-yl methine proton.

References

  • Google Patents. "HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS". Source: Patent WO2017223414A1.
  • Google Patents. "Thieno[3,2-c]pyridin-4(5h)-ones as bet inhibitors". Source: Patent WO2014078257A1.

Sources

Application Note: Comprehensive NMR Analysis of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Addressed to researchers, scientists, and professionals in drug development, this document outlines the experimental workflow from sample preparation to the interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide a framework for adapting these methods to other small molecules.

Introduction

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid is a small molecule featuring a carboxylic acid, a quaternary carbon center, and a saturated heterocyclic oxane (tetrahydropyran) ring. Such motifs are common in medicinal chemistry and drug discovery, making the unambiguous structural confirmation of this and similar molecules a critical step in the synthesis and development process. NMR spectroscopy is an unparalleled tool for providing detailed atomic-level structural information.[1][2][3][4] This guide will walk through a systematic approach to confirm the molecular structure of the title compound, highlighting the utility of various NMR experiments.

Experimental Workflow Overview

The structural elucidation of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid via NMR spectroscopy follows a logical progression of experiments. Each experiment provides a layer of information that, when combined, allows for the complete assignment of all proton and carbon signals.

G cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Elucidation Prep Dissolution in CDCl3 H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR (Carbon Environments) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT COSY COSY (¹H-¹H Correlations) DEPT->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Figure 1: A typical experimental workflow for the complete NMR structural elucidation of a small organic molecule.

PART 1: Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5][6]

Objective: To prepare a homogenous, particulate-free solution of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid in a deuterated solvent suitable for high-resolution NMR analysis.

Materials:

  • 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[7]

  • Deuterated chloroform (CDCl₃) (0.6-0.7 mL).[8]

  • 5 mm NMR tube.[6][8]

  • Pasteur pipette and glass wool.[5][6]

  • Vortex mixer.

Protocol:

  • Weigh the desired amount of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Vortex the vial until the sample is completely dissolved. A clear, homogenous solution should be obtained.[7][8]

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.[5][6]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[9]

PART 2: 1D NMR Analysis and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons.

Expected ¹H NMR Data:

Atom Number(s)MultiplicityApprox. Chemical Shift (ppm)Integration
1broad singlet10-121H
5, 9 (axial)multiplet~1.2-1.42H
5, 9 (equatorial)multiplet~1.6-1.82H
6, 8 (axial)multiplet~3.3-3.52H
6, 8 (equatorial)multiplet~3.9-4.12H
7multiplet~1.5-1.71H
10doublet~1.8-2.02H
12, 13singlet~1.26H

Interpretation:

  • Carboxylic Acid Proton (1-OH): A highly deshielded, broad singlet is expected in the 10-12 ppm region.[10][11][12] This signal may disappear upon the addition of a drop of D₂O due to proton-deuterium exchange.[10][12]

  • Oxane Ring Protons (5, 6, 8, 9): The protons on the oxane ring will exhibit complex splitting patterns due to axial and equatorial positions and their coupling to each other. The protons on carbons adjacent to the oxygen (C6 and C8) will be deshielded and appear further downfield.

  • Methylene Protons (10-CH₂): These protons are adjacent to a chiral center (C7) and are diastereotopic, meaning they are chemically non-equivalent. However, due to free rotation, they may appear as a simple doublet due to coupling with the proton on C7.

  • Gem-Dimethyl Protons (12, 13-CH₃): The two methyl groups on the quaternary carbon (C11) are equivalent and will appear as a sharp singlet, integrating to 6 protons.

¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments, while the DEPT-135 experiment helps determine the multiplicity of each carbon (CH₃, CH₂, CH, or C).[13][14][15][16]

Expected ¹³C NMR and DEPT-135 Data:

Atom NumberApprox. Chemical Shift (ppm)DEPT-135
2~180-185No Signal
5, 9~30-35Negative
6, 8~67-72Negative
7~35-40Positive
10~45-50Negative
11~40-45No Signal
12, 13~25-30Positive

Interpretation:

  • Carbonyl Carbon (C2): The carboxylic acid carbonyl carbon is expected to be the most deshielded, appearing around 180-185 ppm.[10][11] It will be absent in the DEPT-135 spectrum.

  • Oxane Ring Carbons (C5, C6, C8, C9): The carbons adjacent to the oxygen (C6 and C8) will be significantly deshielded. All four will appear as negative signals in the DEPT-135 spectrum, confirming they are CH₂ groups.

  • Quaternary Carbon (C11): This carbon will appear in the aliphatic region and will be absent in the DEPT-135 spectrum.

  • Methine Carbon (C7): This CH group will show a positive signal in the DEPT-135 spectrum.

  • Methylene Carbon (C10): This CH₂ group will show a negative signal in the DEPT-135 spectrum.

  • Methyl Carbons (C12, C13): These equivalent CH₃ groups will appear as a single positive signal in the DEPT-135 spectrum.

G cluster_mol 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid with Atom Numbering mol O(1)-H | C(2)=O | C(11)(CH₃(12))(CH₃(13)) | CH₂(10) | CH(7) - CH₂(5) - O - CH₂(6) - CH(7) |       |           | CH₂(9) - CH₂(8) G H10 ¹H @ C10 H7 ¹H @ C7 H10->H7 J-coupling H6_8 ¹H @ C6/8 H7->H6_8 J-coupling H5_9 ¹H @ C5/9 H6_8->H5_9 J-coupling G cluster_protons cluster_carbons H12_13 ¹H @ C12/13 C2 ¹³C @ C2 H12_13->C2 ³J C11 ¹³C @ C11 H12_13->C11 ²J C10 ¹³C @ C10 H12_13->C10 ³J H10 ¹H @ C10 H10->C2 ²J H10->C11 ²J C7 ¹³C @ C7 H10->C7 ²J H7 ¹H @ C7 H7->C10 ²J C5_9 ¹³C @ C5/9 H7->C5_9 ²J

Figure 4: Key expected long-range ¹H-¹³C HMBC correlations.

Conclusion

By systematically applying a series of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid can be achieved. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra provides a comprehensive dataset that confirms the connectivity and chemical environments of all atoms within the molecule. This workflow represents a robust and reliable method for the structural characterization of novel small molecules in a research and development setting.

References

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE.
  • NMR Sample Preparation & NMR Tubes. (n.d.). Chemical Research Support.
  • NMR Sample Preparation. (n.d.). College of Science and Engineering - University of Minnesota Twin Cities.
  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University.
  • Sample Preparation. (n.d.). Faculty of Mathematical & Physical Sciences - UCL.
  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments.
  • ¹H NMR chemical shifts of carboxylic acids and carboxylate ligands in... (n.d.). ResearchGate.
  • ¹³C NMR Chemical Shifts of Heterocycles: 3∗. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. (2006, August 19). Taylor & Francis.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • HSQC and HMBC. (n.d.). NMR Core Facility - Columbia.
  • CH 336: Carboxylic Acid Spectroscopy. (n.d.). Oregon State University.
  • 4-Methyltetrahydropyran - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • Deciphering Complex Chemical Structures with COSY NMR. (n.d.). JEOL USA blog.
  • Difference between HSQC and HMBC NMR spectroscopy? (2019, December 13). ResearchGate.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
  • DEPT ¹³C NMR Spectroscopy. (2025, August 15). Fiveable.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). anuchem.
  • Tetrahydropyran(142-68-7) ¹³C NMR spectrum. (n.d.). ChemicalBook.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).
  • The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. (n.d.). PMC.
  • ¹³C NMR Spectroscopy. (n.d.).
  • NMR Chemical Shifts. (n.d.).
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). OMICS International.
  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (n.d.). Benchchem.
  • TETRAHYDROPYRAN-2-CARBALDEHYD - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase.
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Application Note: LC-MS/MS Characterization of 2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid via 3-NPH Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Aliphatic Carboxylic Acids in ESI-MS

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (C₁₀H₁₈O₃, MW: 186.25 g/mol ) is a highly specific aliphatic carboxylic acid featuring a tetrahydropyran (oxane) ring and a sterically hindered gem-dimethyl group adjacent to the carboxylate. In drug discovery and metabolomics, the accurate quantification of such aliphatic carboxylic acids is critical. However, analyzing these compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) presents significant intrinsic challenges.

Aliphatic carboxylic acids lack chromophores and easily ionizable basic sites, leading to poor ionization efficiency in standard Electrospray Ionization (ESI) . Unlike aromatic acids, the carboxylate anion of an aliphatic chain is not stabilized by resonance, resulting in weak signals in ESI negative mode. Furthermore, their high polarity often leads to poor retention and peak shape on standard reversed-phase (C18) columns, causing them to elute near the solvent front where matrix ion suppression is most severe . While conventional gas chromatographic (GC) methods exist, they require extensive sample preparation and derivatization steps that limit throughput .

Chemical Logic: Overcoming Steric Hindrance and Ion Suppression

To establish a robust and self-validating LC-MS/MS method, we employ pre-column chemical derivatization using 3-Nitrophenylhydrazine (3-NPH) coupled with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While novel agents like 4-APEBA have been explored for specific applications , 3-NPH remains the gold standard for transforming aliphatic carboxylic acids into highly responsive acylhydrazines .

The Causality of the Reagent Choices:

  • 3-NPH Addition: The derivatization converts the carboxylic acid into a 3-nitrophenylhydrazide. The addition of the hydrophobic aromatic ring dramatically increases retention on C18 columns. More importantly, the strongly electron-withdrawing nitro group stabilizes the negative charge, boosting ESI- sensitivity by several orders of magnitude .

  • Pyridine Catalysis: 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid contains a gem-dimethyl group at the alpha position, creating severe steric hindrance that impedes nucleophilic attack at the carbonyl carbon. We introduce pyridine into the EDC solution to act as a nucleophilic catalyst. Pyridine reacts with the EDC-activated intermediate to form a highly reactive acylpyridinium species, bypassing the steric blockade and ensuring quantitative conversion.

ChemicalLogic Analyte 2,2-Dimethyl-3-(oxan-4-yl) propanoic acid (Poor Ionization) Product 3-Nitrophenylhydrazide Derivative (High ESI- Sensitivity) Analyte->Product Amidation (Pyridine Catalyst) Reagents 3-NPH + EDC (Coupling Reagents) Reagents->Product Facilitates Coupling

Fig 1. Chemical logic of 3-NPH derivatization to enhance ESI- sensitivity.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in redundancies (internal standard tracking and specific quenching) to ensure data integrity and prevent column degradation.

Reagent Preparation
  • 3-NPH Solution: Prepare a 200 mM solution of 3-NPH·HCl in 50% aqueous methanol.

  • EDC/Pyridine Solution: Prepare a 120 mM solution of EDC·HCl in 50% aqueous methanol containing 6% (v/v) pyridine.

  • Internal Standard (IS): Prepare a 1 µg/mL solution of D5-2,2-Dimethyl-3-(oxan-4-yl)propanoic acid in methanol.

Step-by-Step Derivatization Workflow
  • Aliquoting: Transfer 50 µL of the biological sample or standard into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS solution to normalize extraction and derivatization efficiency.

  • Activation: Add 20 µL of the 3-NPH solution followed immediately by 20 µL of the EDC/Pyridine solution.

  • Incubation (Steric Override): Vortex vigorously for 10 seconds. Incubate the mixture at 40°C for 30 minutes. Note: The elevated temperature is critical to overcome the activation energy barrier imposed by the alpha gem-dimethyl group.

  • Quenching & Solvent Matching: Stop the reaction by adding 900 µL of 10% Acetonitrile in LC-MS grade water. Causality: This step not only quenches the reactive intermediates but perfectly matches the initial mobile phase conditions of the LC gradient, preventing solvent-induced peak broadening (the "solvent effect") upon injection.

  • Clarification: Centrifuge the quenched mixture at 14,000 × g for 5 minutes at 4°C to pellet any precipitated proteins or reagent byproducts.

  • Transfer: Carefully transfer 800 µL of the supernatant to an autosampler vial for analysis.

Workflow N1 1. Sample Preparation (Aliquoting & Spiking) N2 2. Chemical Derivatization (3-NPH + EDC + Pyridine, 40°C) N1->N2 N3 3. Reaction Quenching (Dilution & Centrifugation) N2->N3 N4 4. UHPLC Separation (C18 Column, Gradient Elution) N3->N4 N5 5. ESI-MS/MS Detection (Negative Mode MRM) N4->N5

Fig 2. Step-by-step LC-MS/MS analytical workflow for derivatized carboxylic acids.

LC-MS/MS Conditions & Data Presentation

Chromatographic Separation
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: UHPLC Gradient Conditions

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.090.010.0Initial
1.090.010.0Isocratic hold (Focusing)
5.040.060.0Linear ramp
6.05.095.0Column wash
7.55.095.0Isocratic wash
7.690.010.0Re-equilibration
10.090.010.0End
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Calculation of Precursor Ion: Unmodified Acid Exact Mass: 186.13 Da. 3-NPH Derivative Exact Mass: 321.17 Da. Target [M-H]⁻ Precursor: 320.2 m/z .

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Derivatized Target Acid 320.2137.05020Quantifier (3-NPH moiety)
Derivatized Target Acid 320.2192.15025Qualifier (Cleavage specific)
Derivatized IS (D5) 325.2137.05020Internal Standard

References

  • Käkölä J, Alén R, Pakkanen H, Matilainen R, Lahti K. "Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry." Journal of Chromatography A. 2007;1139(2):263-70. URL:[Link]

  • Eggink M, Wijtmans M, Kretschmer A, Kool J, Lingeman H, de Esch IJ, Niessen WM, Irth H. "Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA." Analytical and Bioanalytical Chemistry. 2010;397(2):665-75. URL:[Link]

  • Dei Cas M, Paroni R, Saccardo A, Casagni E, Arnoldi S, Gambaro V, Saresella M, Clerici M, La Rosa F, Marventano I, Piancone F, Roda G. "A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids." Journal of Chromatography B. 2020;1154:121982. URL:[Link]

Derivatization Strategies for 2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid: Overcoming Steric Hindrance for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and assay development scientists. Document Type: Application Note & Experimental Protocol

Introduction and Mechanistic Challenges

The compound 2,2-dimethyl-3-(oxan-4-yl)propanoic acid is a highly valuable structural motif in modern drug discovery, often utilized to enhance metabolic stability and lipophilicity. However, derivatizing this molecule for biological assays—such as attaching a fluorescent probe, a biotin pull-down tag, or converting it into a cell-permeable prodrug—presents a severe synthetic challenge.

The primary obstacle is the neopentyl-like steric hindrance generated by the gem-dimethyl group at the α -position (C2). When attempting standard carbodiimide-mediated couplings (e.g., EDC/HOBt), the bulky α,α -dimethyl groups physically block the incoming nucleophile from attacking the transient O-acylisourea intermediate. This steric clash leads to prolonged reaction times, hydrolysis of the active ester, or the formation of dead-end N-acylurea byproducts.

To successfully utilize this molecule in biological assays, scientists must abandon standard coupling protocols and employ specialized activation strategies tailored for sterically congested environments.

Strategic Approaches to Derivatization

Strategy A: Acetoxymethyl (AM) Esters for Cell-Based Assays

Free carboxylic acids are negatively charged at physiological pH, rendering them highly impermeable to the lipid bilayer of cell membranes. For intracellular target engagement assays, the carboxylic acid must be masked. Acetoxymethyl (AM) esters are the gold standard for this application[1]. The AM ester neutralizes the charge, allowing passive diffusion into the cell. Once inside, ubiquitous intracellular esterases rapidly hydrolyze the ester, liberating the active 2,2-dimethyl-3-(oxan-4-yl)propanoic acid along with harmless byproducts (formaldehyde and acetic acid)[1][2].

Strategy B: Acyl Fluoride Activation for Probe Bioconjugation

When attaching bulky assay probes (e.g., PEGylated fluorophores or affinity tags) via amide bonds, traditional uronium reagents like HATU can fail or cause side reactions. If HATU reacts directly with the amine probe before the hindered acid is fully activated, it causes irreversible guanidinylation of the amine[3][4].

Instead, generating an acyl fluoride intermediate using BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) is the superior choice[5]. Acyl fluorides are highly reactive toward amines but possess a significantly smaller van der Waals radius than typical active esters, allowing them to bypass the steric shield of the gem-dimethyl group[5].

Quantitative Comparison of Activation Reagents

The following table summarizes the expected performance of various coupling reagents when applied to α,α -dimethyl carboxylic acids like 2,2-dimethyl-3-(oxan-4-yl)propanoic acid.

Coupling ReagentReactive IntermediateSteric ToleranceRisk of Amine GuanidinylationExpected Yield
EDC / HOBt O-AcylisoureaLowNone< 15%
HATU Uronium / Active EsterModerateHigh (if amine added early)30 - 50%
PyBOP PhosphoniumHighNone60 - 75%
BTFFH Acyl FluorideVery High None> 85%

Experimental Methodologies

Protocol 1: Synthesis of the Cell-Permeable AM Ester Prodrug

This protocol utilizes a nucleophilic substitution (S_N2) mechanism, avoiding the need for carbonyl activation.

Reagents:

  • 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (1.0 eq)

  • Bromomethyl acetate (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N 2​ or Ar), dissolve 2,2-dimethyl-3-(oxan-4-yl)propanoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add DIPEA (2.0 eq) dropwise to the stirring solution at room temperature. Stir for 10 minutes to ensure complete formation of the carboxylate anion.

  • Alkylation: Cool the reaction to 0 °C using an ice bath. Slowly add bromomethyl acetate (1.5 eq) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (In-Process): Quench a 5 µL aliquot in water and extract with ethyl acetate. Analyze via TLC (Hexanes/EtOAc 3:1). Since the molecule lacks a strong chromophore, visualize the TLC plate using a Phosphomolybdic Acid (PMA) or KMnO 4​ stain.

  • Workup: Dilute the reaction mixture with ethyl acetate (10 volumes) and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO 3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

AM_Ester_Pathway Extracellular Extracellular Space AM Ester Prodrug Membrane Lipid Bilayer (Passive Diffusion) Extracellular->Membrane Intracellular Intracellular Space AM Ester Prodrug Membrane->Intracellular ActiveDrug Active Molecule Free Carboxylate Intracellular->ActiveDrug Hydrolysis Esterase Endogenous Esterases Esterase->ActiveDrug Catalyzes

Intracellular activation pathway of the AM ester prodrug via endogenous esterase cleavage.

Protocol 2: Amide Bioconjugation via Acyl Fluoride (BTFFH)

This protocol is designed for attaching primary amine-containing probes (e.g., PEG-Biotin, fluorophores) to the sterically hindered acid.

Reagents:

  • 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (1.0 eq)

  • BTFFH (1.2 eq)

  • Primary Amine Probe (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous DCM (0.1 M).

  • Fluorination: Add DIPEA (3.0 eq) dropwise at room temperature. The reaction mixture may turn slightly yellow. Stir for 1 to 2 hours to allow complete conversion to the acyl fluoride intermediate.

  • Self-Validation (In-Process): To confirm acyl fluoride formation, take a 10 µL aliquot, quench with 100 µL of anhydrous methanol, and analyze by LC-MS. You should observe the mass of the methyl ester (formed instantly from the highly reactive acyl fluoride). Alternatively, 19 F NMR can be used to observe the distinct acyl fluoride peak.

  • Conjugation: Once activation is confirmed, add the primary amine probe (1.1 eq) dissolved in a minimal amount of DCM (or DMF if solubility is poor).

  • Propagation: Stir the reaction at room temperature for 12–18 hours.

  • Workup: Dilute with DCM, wash with 0.1 M HCl (to remove unreacted amine and DIPEA), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

  • Purification: Purify the bioconjugate using preparative HPLC or automated flash chromatography, depending on the nature of the attached probe.

Acyl_Fluoride_Workflow Acid 2,2-Dimethyl-3-(oxan-4-yl) propanoic acid Activation Add BTFFH + DIPEA in DCM (1-2h, RT) Acid->Activation AcylFluoride Acyl Fluoride Intermediate (Sterically Unencumbered) Activation->AcylFluoride Coupling Add Amine Probe (e.g., PEG-Biotin) AcylFluoride->Coupling Product Amide Conjugate (High Yield) Coupling->Product

Chemical activation workflow utilizing BTFFH to bypass steric hindrance via an acyl fluoride.

References

  • Reddit Chemistry Community. "Hatu reaction." (Discussion on HATU pre-activation and amine guanidinylation risks). Available at:[Link]

  • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." DOI: 10.1039/C5OB02129D. Available at:[Link]

  • ACS Chemical Neuroscience. "Design and Characterization of Prodrug-like Inhibitors for Preventing Glutamate Efflux through Reverse Transport." DOI: 10.1021/acschemneuro.3c00456. Available at:[Link]

  • MDPI. "Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry." DOI: 10.3390/molecules29184422. Available at:[Link]

Sources

Troubleshooting & Optimization

Improving yield in 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hindered Aliphatic Acid Synthesis. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique bottlenecks associated with neopentyl-like systems.

The synthesis of 2,2-dimethyl-3-(oxan-4-yl)propanoic acid (CAS: 1262408-58-1) [1] presents two major chemical challenges:

  • Steric Clash During Alkylation: The coupling of an isobutyrate enolate (a bulky tertiary carbanion) with 4-(halomethyl)tetrahydropyran (a primary halide with significant β -branching) is sterically demanding, often leading to competing elimination reactions.

  • Extreme Resistance to Hydrolysis: The resulting α,α -dimethyl ester is heavily shielded, blocking the Bürgi-Dunitz trajectory required for standard basic saponification (e.g., LiOH or NaOH).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis.

Section 1: Synthetic Strategy & Bottleneck Analysis

SynthesisWorkflow Enolate Isobutyrate Ester (Methyl or t-Butyl) + LDA Alkylation SN2 Alkylation (DMPU, -78°C to RT) Enolate->Alkylation Electrophile 4-(Iodomethyl)tetrahydropyran (Electrophile) Electrophile->Alkylation Ester Hindered Ester Intermediate (e.g., t-Butyl 2,2-dimethyl-...) Alkylation->Ester Main Pathway Elimination Side Reaction: E2 Elimination (4-Methylenetetrahydropyran) Alkylation->Elimination Steric Clash (If Temp > -40°C) Cleavage Ester Cleavage (TFA for t-Butyl, KOTMS for Methyl) Ester->Cleavage Product 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (Target API Intermediate) Cleavage->Product High Yield (Avoid LiOH/NaOH)

Workflow for the synthesis of 2,2-dimethyl-3-(oxan-4-yl)propanoic acid highlighting key bottlenecks.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation of methyl isobutyrate with 4-(bromomethyl)tetrahydropyran is stalling at 20% conversion, and I see a new volatile byproduct. Why? Causality: You are observing a competing E2 elimination . The isobutyrate enolate is a highly basic tertiary carbanion. Because the electrophile has steric bulk at the β -position (the C4 of the tetrahydropyran ring), the SN​2 transition state is crowded and slow. Instead of attacking the carbon, the enolate acts as a base, abstracting the tertiary β -proton on the THP ring to eliminate the bromide, generating 4-methylenetetrahydropyran as a volatile byproduct. Solution:

  • Switch the leaving group: Use 4-(iodomethyl)tetrahydropyran. Iodide is a superior leaving group that lowers the activation energy for the SN​2 pathway more significantly than for the E2 pathway.

  • Add a nucleophilic enhancer: Introduce 10% v/v DMPU (N,N'-Dimethylpropyleneurea) to the THF solvent. DMPU strongly solvates the lithium cation of the LDA, breaking up enolate aggregates and generating a "naked," highly reactive carbanion that accelerates the SN​2 attack.

Q2: I successfully synthesized the methyl ester intermediate, but standard LiOH/THF/H2O hydrolysis at reflux recovers 100% starting material. What is wrong? Causality: This is a classic neopentyl-like steric shielding issue. The gem-dimethyl group ( α -carbon) and the bulky oxan-4-yl group physically block the Bürgi-Dunitz angle (approx. 107°) required for the hydroxide ion to attack the carbonyl carbon. Solution: You must bypass hydrolytic cleavage. Use Potassium trimethylsilanolate (KOTMS) [2]. KOTMS operates via a non-hydrolytic SN​2 mechanism: the strongly nucleophilic silanolate oxygen attacks the unhindered methyl carbon of the ester (rather than the carbonyl), displacing the carboxylate anion and generating volatile methoxytrimethylsilane.

Q3: How can I optimize this route for larger-scale drug development to avoid the KOTMS step entirely? Causality: Relying on methyl esters for highly branched acids is a strategic flaw in scale-up. Solution: Switch your starting material from methyl isobutyrate to tert-butyl isobutyrate . The resulting tert-butyl ester can be cleaved using Trifluoroacetic acid (TFA). This acid-catalyzed cleavage proceeds via an E1-like mechanism where the tert-butyl group leaves as a stable carbocation (subsequently releasing isobutylene gas). Because this mechanism does not require a nucleophile to approach the hindered carbonyl, it proceeds in near-quantitative yield regardless of steric bulk.

Section 3: Quantitative Data on Ester Cleavage Strategies

To guide your synthetic planning, the following table summarizes the efficacy of various cleavage methods for α,α -dimethyl hindered esters.

Ester GroupReagents & ConditionsCleavage MechanismTypical YieldCausality / Notes
Methyl LiOH, THF/H₂O, Reflux (24h)Hydrolytic ( SN​2 at Carbonyl)< 5%Fails. Steric bulk blocks hydroxide attack trajectory.
Methyl KOTMS, dry THF, Reflux (12h)Non-hydrolytic ( SN​2 at Methyl)75 - 85%Effective. Silanolate attacks the unhindered O-CH₃ group [2].
tert-Butyl 20% TFA in DCM, RT (4h)Acid-catalyzed (E1 Elimination)> 95% Recommended. Bypasses carbonyl sterics entirely; drives to completion via isobutylene gas evolution.
Benzyl H₂ (1 atm), 10% Pd/C, MeOHHydrogenolysis> 90%Excellent neutral alternative if the molecule contains acid-sensitive functional groups.

Section 4: Validated Experimental Protocols

The following protocols utilize the optimized tert-butyl strategy to ensure a self-validating, high-yield workflow.

Protocol A: Alkylation to form tert-Butyl 2,2-dimethyl-3-(oxan-4-yl)propanoate

Self-Validation Check: The reaction color should transition from pale yellow (enolate formation) to a cloudy white suspension (precipitation of LiI) as the alkylation proceeds.

  • Enolate Generation: Flame-dry a 500 mL 3-neck flask under argon. Add dry diisopropylamine (1.1 equiv) and anhydrous THF (0.5 M). Cool to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Slowly add tert-butyl isobutyrate (1.0 equiv). Stir at -78 °C for 1 hour to ensure complete enolization.

  • Alkylation: In a separate dry flask, dissolve 4-(iodomethyl)tetrahydropyran (1.2 equiv) in a mixture of THF and DMPU (10% v/v total volume). Add this solution dropwise to the enolate at -78 °C.

  • Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with water to remove DMPU, then brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the intermediate.

Protocol B: Cleavage to 2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid

Self-Validation Check: You will observe mild effervescence (isobutylene gas) upon addition of TFA. By TLC (stain with Bromocresol Green), the non-polar ester spot will disappear, replaced by a highly polar, acidic spot.

  • Deprotection: Dissolve the purified tert-butyl ester from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 4–6 hours.

  • Concentration: Once TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure.

  • Crucial Step: To completely remove residual TFA, add 20 mL of toluene to the residue and co-evaporate under vacuum. Repeat this twice.

  • Isolation: Dissolve the crude residue in Ethyl Acetate and extract with 1M NaOH. Discard the organic layer (removes non-acidic impurities). Acidify the aqueous layer to pH 2 using 1M HCl. Saturate the aqueous layer with NaCl, then extract heavily with EtOAc. Dry and concentrate to yield the pure 2,2-dimethyl-3-(oxan-4-yl)propanoic acid as a crystalline solid.

Section 5: References

  • PubChemLite - 2,2-dimethyl-3-(oxan-4-yl)propanoic acid (C10H18O3) . PubChem / uni.lu. Available at: [Link]

  • Easy saponification by metal silanolates: Application in SPPS and in (S)-5-hydroxynorvaline preparation . Tetrahedron Letters. Available at: [Link]

  • Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones . Organic & Biomolecular Chemistry. Available at: [Link]

Technical Support Center: Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid. This document is designed for researchers, chemists, and process development professionals who may encounter challenges during this multi-step synthesis. We will address common impurities, their mechanistic origins, and provide robust troubleshooting strategies in a practical question-and-answer format.

The most common and scalable approach to this molecule is a modified malonic ester synthesis, which provides a reliable method for constructing the required carbon skeleton. This pathway involves the sequential alkylation of a malonic ester followed by hydrolysis and decarboxylation. However, each step presents unique challenges that can lead to specific impurities. This guide will help you navigate them.

Synthetic_Pathway Fig. 1: General Synthetic Pathway A Diethyl Malonate B Diethyl 2-((oxan-4-yl)methyl)malonate A->B 1. Base (NaOEt) 2. 4-(bromomethyl)oxane F 2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid (Target Molecule) B_Correct Diethyl 2-((oxan-4-yl)methyl)malonate D Diethyl 2-methyl-2-((oxan-4-yl)methyl)malonate B_Correct->D 1. Base (NaOEt) 2. Me-I E Diethyl 2,2-dimethyl-3-(oxan-4-yl)malonate (Correct Diasubstituted Intermediate) D->E 1. Base (NaOEt) 2. Me-I E->F 1. KOH, H₂O/EtOH 2. H₃O⁺, Heat (-CO₂) Side_Reactions Fig. 2: Common Alkylation Side Reactions cluster_alkylation Desired C-Alkylation cluster_side Competing Reactions Enolate Malonate Enolate Desired Alkylated Product Enolate->Desired SN2 RX R-X RX->Desired Base Base (EtO⁻) Elimination Elimination Product (Alkene) Base->Elimination E2 RX2 R-X RX2->Elimination MonoAlk Mono-alkylated Product DiAlk Di-alkylated Product MonoAlk->DiAlk 1. Base 2. R-X Troubleshooting_Flowchart Start Crude Product Analysis (TLC, LC-MS, NMR) CheckPurity Is Purity >95%? Start->CheckPurity ImpuritySource Identify Source of Impurity CheckPurity->ImpuritySource No End_Success Product Meets Spec CheckPurity->End_Success Yes Alkylation Alkylation Step? ImpuritySource->Alkylation Early Eluting (Less Polar) FinalStep Hydrolysis/ Decarboxylation? ImpuritySource->FinalStep Late Eluting (More Polar) IncompleteAlk Incomplete Reaction or Over-alkylation? Alkylation->IncompleteAlk IncompleteDecarb Incomplete Decarboxylation or Degradation? FinalStep->IncompleteDecarb Sol_Alk1 Optimize Stoichiometry & Slow Addition IncompleteAlk->Sol_Alk1 Yes (IMP-01/02) Sol_Alk2 Force Completion: Excess Reagents, Heat IncompleteAlk->Sol_Alk2 No (IMP-04) Sol_Decarb1 Increase Heat/Time for Decarboxylation IncompleteDecarb->Sol_Decarb1 Yes (IMP-05) Sol_Decarb2 Use Two-Step (Base then Acid) Protocol IncompleteDecarb->Sol_Decarb2 No (IMP-06) End_Purify Purify via Chromatography or Recrystallization Sol_Alk1->End_Purify Sol_Alk2->End_Purify Sol_Decarb1->End_Purify Sol_Decarb2->End_Purify

Technical Support Center: HPLC Separation of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can build robust and reliable methods.

Understanding the Analyte: Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the physicochemical characteristics of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid, as these properties dictate its behavior in a reversed-phase HPLC system.

PropertyValue / CharacteristicImplication for HPLC Analysis
Structure Aliphatic carboxylic acid with an oxane ring.The carboxylic acid group is the primary site for ionization, making mobile phase pH the most critical parameter for controlling retention.
pKa Estimated ~4.8 - 5.0¹To ensure the analyte is in its neutral, non-ionized form for good retention on a C18 column, the mobile phase pH must be at least 1.5-2 units lower than the pKa.[1][2][3]
Predicted logP ~1.6²Indicates moderate hydrophobicity when in its neutral form. Retention is expected on standard C18 phases under appropriate pH conditions.
UV Chromophore None The molecule lacks any significant light-absorbing groups (e.g., aromatic rings).[4][5] This is the single greatest challenge for detection.

¹Estimated based on the pKa of structurally similar aliphatic carboxylic acids like pivalic acid (2,2-dimethylpropanoic acid).[6] ²Predicted value from PubChemLite.

Frequently Asked Questions & Troubleshooting Guide

This guide is structured to address the most common issues encountered during the analysis of this compound, from initial signal acquisition to final method optimization.

Category 1: No Peak or Extremely Low Signal
Q1: I've injected my sample but I don't see a peak. What is the most likely problem?

A1: The most probable cause is the lack of a UV chromophore in the molecule.

Your analyte, 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid, does not absorb light in the typical UV-Vis range (200-400 nm).[4][5] A standard Photodiode Array (PDA) or UV-Vis detector will not produce a significant signal, if any.

Solution: Employ a Universal HPLC Detector.

You must use a detector that does not rely on the analyte's optical properties. The most suitable options are mass-based detectors.

Detector TypePrincipleSuitability for this AnalyteKey Considerations
Charged Aerosol Detector (CAD) Nebulizes eluent, charges the resulting analyte particles, and measures the electrical charge.[7][8]Excellent. Offers high sensitivity for non-volatile analytes, good gradient compatibility, and provides a near-uniform response for different structures.[8][9][10]Requires volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate, or formic acid). Non-volatile salts like sodium or potassium phosphate will clog the detector.[8]
Evaporative Light Scattering Detector (ELSD) Nebulizes eluent and measures the light scattered by the dried analyte particles.[11]Good. A viable alternative to CAD, though often with lower sensitivity and a narrower linear range.Also requires volatile mobile phase buffers. Response can be non-linear.
Mass Spectrometer (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.Excellent. Provides the highest sensitivity and selectivity, and confirms the molecular weight of the peak.Higher instrument cost and complexity. Requires volatile buffers.
Refractive Index (RI) Detector Measures the difference in the refractive index between the mobile phase and the eluting analyte.[4][11][12]Not Recommended. While universal, it suffers from low sensitivity and is incompatible with gradient elution, which is often necessary for complex samples.[4][11]

Actionable Step: Switch your detector to a CAD, ELSD, or ideally, a Mass Spectrometer. If these are unavailable, you must consider chemical derivatization to attach a UV-active tag to your molecule, though this adds significant complexity.[4][13][14]

Category 2: Poor Retention and Peak Shape
Q2: My peak is eluting very early, near the void volume (t₀). How do I increase its retention time?

A2: The cause is analyte ionization. You must control the mobile phase pH to suppress the ionization of the carboxylic acid group.

In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase (e.g., C18). When the mobile phase pH is near or above the analyte's pKa (~4.9), the carboxylic acid group (-COOH) deprotonates to its carboxylate form (-COO⁻). This ionized form is highly polar and has very little affinity for the non-polar C18 phase, causing it to elute very quickly.[15]

Solution: Implement Ion Suppression by Lowering Mobile Phase pH.

To maximize retention, you must ensure the analyte is in its neutral, more hydrophobic -COOH form. This is achieved by setting the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[1][3]

Recommended Protocol: Mobile Phase pH Optimization

  • Target pH: Aim for a mobile phase pH between 2.5 and 3.0 .

  • Buffer Selection: Use a volatile buffer compatible with your chosen detector (CAD, ELSD, MS).

    • Formic acid (0.1% v/v): Provides a pH of approximately 2.7. This is the simplest and most common choice.

    • Ammonium Formate Buffer (e.g., 10 mM): Prepare in the aqueous portion of the mobile phase and adjust the pH to the desired value (e.g., 3.0) using formic acid. This provides better pH control and can sometimes improve peak shape.

  • Preparation: Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile or methanol).[1]

The diagram below illustrates this principle. At a low pH, the neutral analyte is retained. At a high pH, the ionized analyte is repelled from the stationary phase.

G cluster_0 Scenario 1: Low Mobile Phase pH (e.g., pH 2.7) cluster_1 Scenario 2: High Mobile Phase pH (e.g., pH 7.0) Analyte_Low Analyte (R-COOH) Neutral, Hydrophobic C18_Low C18 Stationary Phase (Non-Polar) Analyte_Low->C18_Low Strong Hydrophobic Interaction Result_Low Result: Good Retention C18_Low->Result_Low Analyte_High Analyte (R-COO⁻) Ionized, Polar C18_High C18 Stationary Phase (Non-Polar) Analyte_High->C18_High Weak Interaction / Electrostatic Repulsion Result_High Result: No Retention C18_High->Result_High G Start Start: Tailing Peak Observed (Asymmetry Factor > 1.2) Check_pH Step 1: Verify Mobile Phase pH Is pH ≤ 3.0? Start->Check_pH Check_Column Step 2: Evaluate Column Choice Is it a modern, high-purity, end-capped column? Check_pH->Check_Column Yes Fix_pH Action: Adjust pH to 2.5-3.0 using 0.1% Formic Acid. Check_pH->Fix_pH No Check_System Step 3: Check for Physical Issues Inject a neutral compound (e.g., Toluene, Uracil) Check_Column->Check_System Yes Fix_Column Action: Switch to a column with low silanol activity (Type B Silica) or a newer generation column. Check_Column->Fix_Column No Tailing_Persists Does the neutral compound tail? Check_System->Tailing_Persists Fix_pH->Check_pH Re-test Fix_Column->Check_Column Re-test Fix_Physical Action: Physical problem exists. Check for column void, bad fittings, or extra-column volume. Tailing_Persists->Fix_Physical Yes Chemical_Issue Conclusion: Chemical problem (silanol interaction). Re-evaluate Steps 1 & 2. Tailing_Persists->Chemical_Issue No Resolved End: Symmetrical Peak (Asymmetry Factor ≈ 1.0) Fix_Physical->Resolved Chemical_Issue->Resolved After fixing Steps 1/2

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Detailed Explanation of Tailing Fixes:

  • Optimize Mobile Phase pH (Critical First Step): By operating at a low pH (≤3.0), you ensure the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with your analyte. [16][17]This single change resolves the majority of tailing issues for acidic compounds.

  • Use a High-Quality, End-Capped Column: Modern HPLC columns (often called Type B or high-purity silica) have far fewer acidic silanol groups and metal contaminants than older columns. [16][18]Furthermore, they are "end-capped," a process where many remaining silanols are chemically bonded with a small silane (like trimethylsilane) to make them inert. Using a column specifically designated as "base-deactivated" or having "low silanol activity" is highly recommended. [19][20]

  • Differentiate Chemical vs. Physical Problems: If tailing persists after optimizing the above, inject a neutral, non-ionizable compound.

    • If the neutral compound peak is symmetrical: The problem is chemical, related to secondary interactions. Re-confirm your pH and column choice.

    • If the neutral compound also tails: The problem is physical. [19]This could be a void at the head of the column, a partially blocked frit, or excessive extra-column volume from using tubing with too large an inner diameter. In this case, reverse-flush the column (if the manufacturer allows) or replace it. [17]

Proposed Starting Method

Based on the principles discussed, here is a robust starting point for your method development.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., Agilent Zorbax SB, Waters SunFire, Phenomenex Luna) 100-150 mm x 4.6 mm, 3.5 or 5 µmMinimizes silanol interactions that cause peak tailing. [20]
Mobile Phase A 0.1% Formic Acid in WaterSets pH to ~2.7, ensuring both the analyte and silanols are protonated, maximizing retention and minimizing tailing. [3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency (though less critical for CAD/MS).
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.A generic scouting gradient to determine the elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 - 40 °CImproves peak efficiency and reduces mobile phase viscosity.
Injection Vol. 5 - 10 µLKeep low to prevent overloading.
Sample Diluent Mobile Phase at initial conditions (e.g., 90:10 Water:Acetonitrile)Injecting in a solvent stronger than the mobile phase can cause peak distortion. [21]
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) Essential. Required due to the analyte's lack of a UV chromophore.
References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • Separation Science. (2023, December 8). Silica Purity #2 – Silanols.
  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • Shimadzu. (n.d.).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • STEMart. (n.d.). Determination of Perfluorinated Carboxylic Acids in Water by Liquid Chromatography-Charged Aerosol Detection (LC-CAD).
  • Agilent. (n.d.).
  • Drug Discovery & Development. (2015, July 3).
  • Shinde, V. (2025, February 1).
  • MTC USA. (2025, November 30). Do You Really Need High pH for Retention in HPLC - Tips and Suggestions.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF.
  • Industry news. (2023, December 27).
  • JYX. (n.d.).
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Mac-Mod Analytical. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • LCGC International. (n.d.).
  • ChromaNik Technologies Inc. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Wikipedia. (n.d.). Charged aerosol detector.
  • LCGC International. (2026, March 12). Seeing is Believing: Detectors for HPLC.
  • ResearchGate. (n.d.).
  • ResearchG
  • Benchchem. (n.d.).
  • LCGC International. (2026, March 11). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • Thermo Fisher Scientific. (n.d.). Charged aerosol detection - factors affecting uniform analyte response.
  • FAO AGRIS. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • Reyes, L., et al. (2025). Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods.
  • PubChem. (n.d.). 2,2-Dimethyl-3-oxopropanoic acid.
  • US EPA. (2004, December 20). Robust Summaries & Test Plan: Propanoic Acid, 3-Hydroxy-2,2-Dimethyl-.
  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook.
  • Merck. (n.d.). 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride.
  • Cheméo. (n.d.). 2,2-Dimethylpropanoic acid, oct-3-en-2-yl ester.
  • PubChemLite. (n.d.). 2,2-dimethyl-3-(oxan-3-yl)propanoic acid.
  • PubChemLite. (n.d.). 2,2-dimethyl-3-(oxan-4-yl)propanoic acid.
  • Guidechem. (n.d.). Propanoic acid, 2,2-dimethyl-, 2-[4-cyano-4-(3-fluorophenyl)... ester.
  • BLDpharm. (n.d.). 1262408-58-1|2,2-Dimethyl-3-(oxan-4-yl)propanoic acid.
  • PubChem. (n.d.). (2S)-2,4-dimethyl-3-oxopentanoic acid.
  • FooDB. (2020, April 6). Showing Compound Pivalic acid (FDB111687). (FDB111687)*.

Sources

Stability issues of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Troubleshooting Solution Stability

Welcome to the technical support center for 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability issues encountered during experimental work. As Senior Application Scientists, we have structured this resource to address common challenges and explain the fundamental chemistry governing the stability of this molecule in solution.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical properties and expected stability profile of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid.

Q1: What is the chemical structure of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid?

A1: The molecule consists of a propanoic acid backbone with two methyl groups at the C2 position (a gem-dimethyl group) and a tetrahydropyran (oxane) ring attached at the C3 position. The linkage between the propanoic acid chain and the oxane ring is a stable carbon-carbon bond.

Caption: Structure of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid.

Q2: What are the primary factors that can influence its stability in solution?

A2: The stability of this molecule is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

  • pH: The molecule's carboxylic acid group means its charge state is pH-dependent. Extreme pH values (highly acidic or basic) can promote hydrolytic degradation, although the core structure is relatively robust.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including potential degradation pathways.[3]

  • Oxidizing Agents: The presence of strong oxidants can potentially target the ether oxygen within the oxane ring or, less likely, the aliphatic chain.

  • Light: Photodegradation can occur if the molecule possesses chromophores that absorb light in the UV or visible spectrum, leading to bond cleavage. A formal photostability study is required to determine this susceptibility.[3]

Q3: Is the tetrahydropyran (oxane) ring susceptible to degradation?

A3: This is a critical point of consideration. The tetrahydropyran ring itself is a saturated cyclic ether, which is generally stable. However, in other chemical contexts, such as tetrahydropyranyl (THP) ethers used as protecting groups, the molecule is sensitive to acid-catalyzed hydrolysis which cleaves the C-O bond linking the ring to an alcohol.[4][5]

For 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid, the oxane ring is attached via a C-C bond, not an acetal linkage. This makes it significantly more resistant to acid-catalyzed ring-opening compared to a THP ether.[6][7] Degradation would require harsh acidic conditions, likely much stronger than those encountered in typical pharmaceutical formulations or biological assays.

Q4: How does pH affect the stability of the molecule?

A4: The effect of pH is twofold:

  • Ionization State: The carboxylic acid group (pKa typically ~4-5) will be protonated (neutral, R-COOH) at low pH and deprotonated (anionic, R-COO⁻) at neutral and basic pH. This affects solubility, polarity, and interactions with other molecules.

  • Chemical Degradation:

    • Acidic pH: While the C-C bond to the oxane ring is stable, very strong acidic conditions coupled with high temperatures could potentially force the hydrolysis of the ether bond within the ring.[1] This is considered an aggressive stress condition.

    • Basic pH: The molecule is expected to be highly stable under basic conditions. The carboxylate anion is resonance-stabilized, and there are no obvious base-labile functional groups like esters or amides that would be susceptible to base-catalyzed hydrolysis.[1][8]

Q5: Is the compound prone to oxidation?

A5: Carboxylic acids are generally resistant to further oxidation because the carboxyl carbon is already in a high oxidation state.[9][10] The gem-dimethyl group is also highly stable. The most likely, though still minor, site for oxidation would be the ether linkage within the oxane ring or potentially the tertiary carbon atom of the propanoic acid chain under aggressive oxidative stress (e.g., using Fenton's reagent or high concentrations of H₂O₂). Standard forced degradation studies are necessary to confirm this.[11]

Troubleshooting Guide: Experimental Observations

This section provides solutions to specific problems you may encounter during your research.

Problem: I'm observing a significant loss of my compound in a formulation buffered at pH 3 over several days.
  • Plausible Cause: While the molecule is expected to be relatively stable, accelerated degradation at low pH and elevated temperature cannot be ruled out without data. However, a more common cause is poor solubility or precipitation. At pH 3, the carboxylic acid is primarily in its neutral, less polar form (R-COOH), which may have lower aqueous solubility than its anionic salt form (R-COO⁻).

  • Troubleshooting Steps:

    • Verify Solubility: Determine the kinetic and thermodynamic solubility of the compound at pH 3. Visually inspect your samples for any precipitate or cloudiness.

    • Filter and Re-analyze: Take an aliquot of your stability sample, pass it through a 0.22 µm filter (e.g., PVDF or PTFE) to remove any precipitated material, and re-assay the filtrate. If the concentration is now lower, precipitation was the issue.

    • Adjust Formulation: If solubility is the problem, consider adding a co-solvent or adjusting the pH to be at least 1-2 units above the compound's pKa to maintain it in the more soluble ionized form.

Problem: My HPLC analysis shows new, smaller peaks appearing over time, especially in samples exposed to light.
  • Plausible Cause: This is a classic sign of chemical degradation. The appearance of new peaks suggests the formation of one or more degradation products. If this is correlated with light exposure, you are likely observing photodecomposition.

  • Troubleshooting Steps:

    • Confirm Photostability: Conduct a controlled photostability study as outlined in ICH guideline Q1B. Expose a solution of your compound and a placebo solution to a calibrated light source. Protect a control sample from light. Analyze all samples at defined time points.

    • Characterize Degradants: Use a mass spectrometer (LC-MS) to obtain the molecular weight of the new peaks. This is the first step in structural elucidation. A potential photolytic degradation pathway could involve decarboxylation or fragmentation of the oxane ring.

    • Implement Light Protection: If the compound is confirmed to be light-sensitive, all future experiments, manufacturing, and storage should be conducted in amber vials or under light-protective conditions.

Problem: I am seeing inconsistent results and poor recovery when using a stability-indicating method.
  • Plausible Cause: The analytical method may not be truly "stability-indicating." This means it cannot adequately separate the parent compound from all potential degradation products, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: This is the definitive way to validate a stability-indicating method.[2][12] You must intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products. The detailed protocol is provided in the next section.

    • Method Re-development: Analyze the samples from the forced degradation study. Your HPLC method must demonstrate baseline separation between the parent peak and all degradant peaks. If co-elution occurs, you must adjust method parameters such as the mobile phase composition, gradient, column chemistry, or pH.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under each stress condition. This helps confirm that no degradants are co-eluting under the main peak.

Experimental Protocol: Forced Degradation Study

To develop a robust, self-validating analytical method, a forced degradation study is essential.[3][11] This protocol outlines the standard conditions for stressing 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]

cluster_prep Sample Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep->base ox Oxidation 3% H₂O₂, RT prep->ox therm Thermal Solid & Solution, 80°C prep->therm photo Photolytic ICH Q1B Light Box, RT prep->photo control Control Protected from Light, RT prep->control quench Quench Reaction & Dilute (Neutralize acid/base, dilute to target conc.) acid->quench base->quench ox->quench therm->quench photo->quench control->quench hplc Analyze via HPLC-PDA-MS quench->hplc data Evaluate Data (% Degradation, Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Solution: Incubate a sealed vial of the stock solution at 80°C.

    • Solid: Place the solid compound in a vial at 80°C.

    • Analyze aliquots at 1, 3, and 7 days.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or transparent vial to a calibrated photostability chamber (ICH Q1B conditions: >1.2 million lux hours and >200 watt hours/m²). Keep a control sample wrapped in aluminum foil in the same chamber. Analyze after the exposure period.

  • Sample Quenching and Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a suitable HPLC method, preferably with PDA and MS detection to assess peak purity and identify degradants.[13][14][15]

Data Summary Table (Hypothetical Outcomes)

This table summarizes potential outcomes from the forced degradation study, which would need to be confirmed experimentally.

Stress ConditionReagent/ConditionExpected DegradationPotential Major Degradant(s)Causality & Rationale
Acid Hydrolysis 0.1 M HCl, 60°CLow to ModerateParent compoundThe C-C bond to the oxane ring is robust. Degradation is not expected under these mild conditions.
Base Hydrolysis 0.1 M NaOH, 60°CVery Low (<2%)Parent compoundThe molecule lacks base-labile groups. The carboxylate is stable.
Oxidation 3% H₂O₂, RTLow to ModerateOxidized productsThe ether oxygen in the oxane ring is a potential site for oxidation, though this typically requires stronger conditions.
Thermal 80°CLowParent compoundThe molecule is expected to have good thermal stability due to its aliphatic structure.
Photolysis ICH Q1BTo be determinedPhotoproducts (e.g., decarboxylated species)Susceptibility depends on the molecule's absorbance of UV/Vis light and must be experimentally determined.

References

  • Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
  • Wikipedia. Tetrahydropyran.
  • Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?.
  • Dyer, E., et al. (1962). The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed), 3361.
  • Sparkl. Revision Notes - Relative Acidities of Carboxylic Acids, Phenols and Alcohols.
  • PMC. (2018, March 27). dM-Dim for Carboxylic Acid Protection.
  • PMC.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Alsante, K. M., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • BioPharm International. (2026, March 12).
  • Scribd. Factors Affecting Acidic Strength of Carboxylic Acids.
  • Michigan State University Chemistry. Carboxylic Acid Reactivity.
  • Chemistry Stack Exchange. (2017, March 15). Factors affecting strengths of carboxylic acids.
  • ResolveMass Laboratories. (2026, February 15).
  • Singh, R., & Rehman, Z. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • AWS.
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  • Wikipedia.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • Michigan State University Chemistry. Carboxylic Acid Reactivity.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 3-Bromo-2,2-dimethylpropanoic Acid for Analytical Purposes.
  • Shimadzu. No.
  • PubChem. 2,2-Dimethyl-3-oxopropanoic acid.
  • PMC.
  • EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • ResearchGate. The pathways for the de novo synthesis of propionyl‐CoA.
  • Sigma-Aldrich. 2,2-dimethyl-3-(2-methylquinolin-4-yl)propanoic acid.
  • NIST. Propanoic acid, 2,2-dimethyl-.
  • ChemBK. (2024, April 9). 2,2-Dimethyl-3-hydroxypropionic acid.
  • Echemi. Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt (1:1)
  • MDPI. (2025, July 24).
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  • PubMed. (1996, April 1). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB.
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Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the bench to pilot plant and beyond. We will address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Overview of a Scalable Synthetic Pathway

A robust and scalable two-stage synthesis is often employed for compounds with this structural motif. The strategy involves the formation of a key C-C bond via a Grignard reaction to create a primary alcohol intermediate, followed by a direct oxidation to the target carboxylic acid. This approach is generally high-yielding and utilizes readily available starting materials.

Synthesis_Workflow cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Work-up & Purification A 4-(Bromomethyl)oxane Mg Magnesium Turnings (Anhydrous THF) Grignard (Oxan-4-yl)methyl- magnesium bromide Mg->Grignard Initiation Alcohol 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (Primary Alcohol Intermediate) Grignard->Alcohol C-C Bond Formation B Isobutyraldehyde Oxidant Oxidizing Agent (e.g., Jones Reagent) Alcohol->Oxidant Oxidation Reaction Product 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (Final Product) Purification Aqueous Work-up, Extraction, Crystallization/Chromatography Product->Purification Final Purified Product Purification->Final

Caption: General experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages to monitor when scaling up this synthesis?

A: There are two primary control points. First is the Grignard reaction initiation and temperature . Grignard reactions can be notoriously difficult to initiate at scale and are highly exothermic once they begin. Careful control of temperature during the addition of isobutyraldehyde is critical to prevent side reactions. The second critical stage is the oxidation . Whether using chromium-based reagents or alternatives, these reactions are also often exothermic and require strict temperature management to avoid byproducts or degradation.[1]

Q2: Are there "greener" or safer alternatives to the classic Jones (chromium-based) oxidation for the second step?

A: Absolutely. While Jones oxidation is effective, the carcinogenicity of Cr(VI) compounds is a significant deterrent.[2] For large-scale synthesis, several excellent alternatives exist:

  • Pinnick Oxidation: Uses sodium chlorite (NaClO₂) and a hypochlorite scavenger. It is known for its high functional group tolerance and mild conditions.[3]

  • TEMPO-based Oxidations: These systems use a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach). This is a highly efficient and widely used industrial method.

  • Catalytic Oxidation with H₂O₂ or Air: Emerging methods utilize catalysts with hydrogen peroxide or even air as the terminal oxidant, representing the greenest options.[4][5] These often require more process development to optimize but can offer significant environmental and safety benefits.[4]

Q3: What kind of overall yield can be expected at a multi-kilogram scale?

A: With proper optimization, this synthetic route is quite efficient. The Grignard reaction can typically achieve yields of 80-90%. The oxidation step, depending on the chosen method, can also be very high-yielding, often in the 85-95% range.[2][3] Factoring in purification losses, a realistic, optimized overall yield at scale would be in the range of 65-75%.

Troubleshooting Guide: Stage 1 - Grignard Reaction

The formation of the primary alcohol intermediate via a Grignard reaction is a powerful method for C-C bond formation, but it requires rigorous control of reaction conditions.[6]

Grignard_Troubleshooting Start Grignard Reaction Issue? NoStart Failure to Initiate Start->NoStart LowYield Low Yield of Alcohol Start->LowYield SideProducts Excess Side Products Start->SideProducts CheckMg Magnesium Quality? (Oxide layer) NoStart->CheckMg Check CheckSolvent Anhydrous Conditions? (Wet solvent/glassware) NoStart->CheckSolvent Check CheckTiter Grignard Concentration? (Inaccurate stoichiometry) LowYield->CheckTiter Check CheckTemp Reaction Temperature? LowYield->CheckTemp Check Wurtz Wurtz Coupling (Dimer of Grignard reagent) SideProducts->Wurtz Possible Cause Enolization Enolization of Aldehyde (Grignard acts as base) SideProducts->Enolization Possible Cause ActivateMg Solution: Activate Mg (Iodine crystal, 1,2-dibromoethane) CheckMg->ActivateMg DrySystem Solution: Flame-dry glassware. Use freshly distilled/anhydrous grade solvents. CheckSolvent->DrySystem Titrate Solution: Titrate reagent before use (e.g., with I₂ or a known acid). CheckTiter->Titrate ControlTemp Solution: Maintain low temp (0 °C) during aldehyde addition. CheckTemp->ControlTemp SlowAdd Solution: Slow addition of halide to magnesium during formation. Wurtz->SlowAdd LowTempAdd Solution: Add aldehyde slowly to Grignard at low temp (0 °C or lower). Enolization->LowTempAdd

Caption: Decision tree for troubleshooting the Grignard reaction.

Q: My Grignard reaction is not starting, even after an extended induction period. What should I do?

A: This is a classic scale-up challenge. The primary culprit is almost always trace amounts of water or an oxidized magnesium surface.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C is standard practice), and solvents must be of anhydrous grade. Water reacts rapidly with the Grignard reagent, quenching it.

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be breached to initiate the reaction. At scale, this can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the flask (under inert atmosphere) before solvent addition.

Q: The yield of my desired alcohol is low, and I recover a significant amount of unreacted starting aldehyde. Why?

A: This often points to an issue with the stoichiometry of your Grignard reagent.

  • Inaccurate Reagent Concentration: Never assume a 100% yield in the formation of the Grignard reagent itself. It is crucial to determine the exact concentration of your prepared Grignard solution before adding it to the aldehyde. This is done via titration against a known standard, such as iodine or a non-enolizable ketone like benzophenone. Using an inaccurate concentration can lead to under-dosing the key nucleophile.

  • Enolization: Isobutyraldehyde has acidic α-protons. A sterically hindered or highly reactive Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate instead of adding to the carbonyl. This is mitigated by adding the aldehyde slowly to the Grignard solution at a reduced temperature (e.g., 0 °C) to favor the nucleophilic addition pathway.

Troubleshooting Guide: Stage 2 - Oxidation of the Alcohol

The conversion of the primary alcohol to the carboxylic acid is the final synthetic transformation. The choice of oxidant and control of reaction conditions are paramount for high yield and purity.

Comparative Overview of Oxidation Methods
MethodOxidizing AgentTypical ConditionsTypical YieldKey AdvantagesKey Disadvantages
Jones Oxidation CrO₃ in H₂SO₄/Acetone0–25 °C, highly acidic75-90%[3]Fast, high-yielding, inexpensive reagents.[2][7]Highly toxic chromium waste, harsh acidic conditions.[2][3]
Pinnick Oxidation NaClO₂ with a scavengerRoom Temp, buffered (pH ~4-5)70-95%[3]Excellent functional group tolerance, mild conditions.[3][8]Requires scavenger for hypochlorite byproduct.[3]
Catalytic H₂O₂ H₂O₂ with catalyst (e.g., Se-based)Room Temp75-99%[5]"Green" oxidant (water byproduct), safe, economical.[5]Catalyst may require screening and optimization.

Q: I used Jones reagent, and my workup is difficult. The crude product is a green, sticky mess. How can I improve this?

A: The green color is from the reduced Cr(III) salts, which are notoriously difficult to separate from organic products.[1]

  • Quench Excess Oxidant: After the reaction is complete (as monitored by TLC), quench any remaining Cr(VI) by adding a small amount of isopropanol until the orange color disappears completely.[1] This ensures all chromium is in the more easily managed Cr(III) state.

  • Filtration: After quenching and removing the acetone solvent, redissolve the residue in an extraction solvent (like ethyl acetate). The chromium salts are often insoluble. Stirring this mixture with a filter aid like Celite or a plug of silica gel for an hour before filtering can effectively adsorb the chromium salts.[9]

  • Aqueous Washes: During liquid-liquid extraction, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) can help precipitate chromium hydroxides, aiding their removal into the aqueous layer.[9]

Q: I'm trying to perform the oxidation, but the reaction stops at the aldehyde. How do I drive it to the carboxylic acid?

A: For most oxidation mechanisms, including the Jones oxidation, the aldehyde is an intermediate.[2] The aldehyde must first form a hydrate (gem-diol) by reacting with water in the reaction mixture, and it is this hydrate that is further oxidized to the carboxylic acid.[10]

  • Ensure Water is Present: While anhydrous conditions are critical for many reactions, they can be detrimental here. The classic Jones reagent is aqueous for this reason.[1] If you are using a non-aqueous system (like PCC), it will selectively stop at the aldehyde.[11] To push to the acid, water must be present.

  • Sufficient Oxidant and Time: Ensure you are using a sufficient stoichiometric excess of the oxidant. Monitor the reaction by TLC or LC-MS to confirm the disappearance of both the starting alcohol and the intermediate aldehyde before beginning the workup.

Troubleshooting Guide: Stage 3 - Product Purification

The final stage is critical for meeting the high-purity standards required for pharmaceutical applications.[12]

Q: My final product is an oil and won't crystallize. What are my options?

A: Difficulty with crystallization is common for molecules with flexible side chains.

  • Solvent Screening: A systematic screening of various solvents and solvent/anti-solvent pairs is the first step. Start with common solvents like heptane, ethyl acetate, toluene, and mixtures thereof.

  • Purity Check: Ensure the crude product is sufficiently pure (>90-95%). Impurities can often inhibit crystallization. An initial pass through a silica gel plug might be necessary.

  • Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution.

  • Distillation: If the compound is thermally stable, short-path distillation under high vacuum can be an effective purification method for oils.

  • Chromatography: While less ideal for very large scales, flash chromatography is a reliable method for obtaining high-purity material. For carboxylic acids, it is often necessary to add a small amount of acetic or formic acid to the eluent to suppress tailing and ensure good peak shape.[12]

Q: During chromatography, my product is streaking badly on the silica gel column. How can I fix this?

A: Carboxylic acids are notorious for tailing on silica gel due to strong interactions with the acidic silica surface.

  • Acidify the Mobile Phase: Add 0.1-1% of acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexane). This protonates the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

  • Consider Reverse-Phase Chromatography: For polar compounds, reverse-phase (C18) chromatography can be a better option. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a TFA or formic acid modifier.

References

  • Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
  • Benchchem.
  • ACS Publications. (2023, June 22). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone | The Journal of Organic Chemistry.
  • Santa Cruz Biotechnology. Oxalyl chloride.
  • Wikipedia.
  • ChemicalBook. (2026, January 17).
  • CABI Digital Library.
  • Alfa Chemistry. (2025, January 13).
  • Benchchem.
  • ACS Publications. (2018, March 7). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air | ACS Sustainable Chemistry & Engineering.
  • MilliporeSigma. (2025, November 6).
  • Benchchem.
  • Sigma-Aldrich.
  • MDPI. (2015, June 8). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.
  • Synthetic Communications. (1993, June 14).
  • Organic Chemistry Portal. Jones Reagent.
  • Chemistry Steps. (2024, April 5).
  • Sciencemadness Wiki. (2019, July 11).
  • Google Patents.
  • Reddit. (2026, February 10).
  • Organic Chemistry Tutor. Synthesis of Carboxylic Acids.
  • Organic Chemistry Portal.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • LCGC. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

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Technical Support Center: Resolving NMR Peak Overlaps for 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with NMR analysis of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to address the common issue of peak overlap in the ¹H NMR spectrum of this molecule.

Understanding the Challenge: Structural Insights into Peak Overlap

The structure of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid presents inherent features that can lead to complex and overlapping signals in its ¹H NMR spectrum. The presence of a tetrahydropyran (oxan) ring and a neopentyl-like moiety results in multiple methylene (-CH₂) and methine (-CH) groups in similar chemical environments. This proximity of chemical shifts, particularly in the aliphatic region, is the primary cause of signal overlap, which can hinder accurate structural elucidation and purity assessment.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my spectrum of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid overlapping?

A1: The primary reason for signal overlap in this molecule is the presence of numerous aliphatic protons in structurally similar environments. The protons on the oxane ring and the methylene bridge have close chemical shifts, leading to complex multiplets that can be difficult to resolve, especially on lower-field NMR spectrometers.

Q2: What is the first and most critical step when I encounter overlapping peaks?

A2: Before attempting advanced spectroscopic techniques, it is imperative to confirm the purity of your sample.[1] The presence of impurities can introduce extraneous signals that exacerbate the complexity of the spectrum.[1] Once purity is confirmed, optimizing the acquisition parameters of your standard 1D ¹H NMR experiment, such as increasing the number of scans for a better signal-to-noise ratio, is a crucial next step.[1]

Q3: Can simply changing the NMR solvent help resolve the overlapping signals?

A3: Absolutely. Altering the deuterated solvent can induce changes in the chemical shifts of the protons in your molecule.[1][2] This phenomenon, known as the solvent effect, arises from different intermolecular interactions between the solute and the solvent.[3] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective as they can cause significant shifts (Aromatic Solvent-Induced Shifts or ASIS), which can often spread out overlapping signals.[1][4]

Q4: What are lanthanide shift reagents and are they a viable option?

A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the carboxylic acid and the ether oxygen in your compound.[5][6][7][8] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[5][6] This can effectively simplify a complex spectrum by resolving overlapping peaks.[6][7] Europium (Eu) and Praseodymium (Pr) based reagents are commonly used for this purpose.[5]

Q5: When is it appropriate to move to 2D NMR techniques?

A5: If optimizing 1D experiments and using shift reagents do not provide the desired resolution, 2D NMR spectroscopy is the next logical step.[1] Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide invaluable information about proton-proton and proton-carbon connectivities, respectively, allowing for the confident assignment of individual signals even in cases of severe overlap.[1][9]

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a logical progression from simple to more advanced techniques for resolving peak overlap.

G cluster_0 Initial Assessment cluster_1 1D NMR Optimization cluster_2 2D NMR Analysis cluster_3 Data Analysis & Resolution A Overlapping ¹H NMR Spectrum B Confirm Sample Purity A->B C Change Solvent (e.g., Benzene-d₆) B->C D Vary Temperature C->D If overlap persists E Use Lanthanide Shift Reagents D->E If overlap persists F Acquire COSY Spectrum E->F For complex cases G Acquire HSQC/HMBC Spectra F->G For C-H correlation H Acquire TOCSY Spectrum G->H For extended spin systems I Peak Deconvolution H->I J Complete Signal Assignment I->J

Caption: A workflow for resolving NMR peak overlaps.

Experimental Protocols

Protocol 1: Solvent Study for Peak Resolution

Objective: To induce chemical shift changes by altering the solvent environment.

Materials:

  • NMR tube with your sample of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid in CDCl₃

  • Deuterated solvents: Benzene-d₆, Pyridine-d₅, Acetonitrile-d₃, DMSO-d₆

  • Pipettes

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample in CDCl₃.

  • Carefully evaporate the CDCl₃ under a gentle stream of nitrogen.

  • Add approximately 0.6 mL of Benzene-d₆ to the NMR tube.

  • Acquire a ¹H NMR spectrum in Benzene-d₆.

  • Compare the spectrum to the one obtained in CDCl₃ to identify any resolved signals.

  • Repeat steps 2-5 with the other deuterated solvents.

Expected Outcome: Aromatic solvents like benzene-d₆ often cause significant upfield shifts for protons located on the face of the molecule that associates with the solvent, potentially resolving overlapping aliphatic signals.[4]

Protocol 2: Temperature Variation Study

Objective: To alter the equilibrium of conformers and affect chemical shifts by changing the acquisition temperature.

Materials:

  • NMR spectrometer with variable temperature capabilities

  • NMR tube with your sample in a suitable deuterated solvent (e.g., Toluene-d₈ for a wide temperature range)

Procedure:

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[10]

  • Increase the temperature in increments of 10-20 K (e.g., to 318 K, 338 K).[11] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[11]

  • Decrease the temperature in similar increments below room temperature (e.g., to 278 K, 258 K), allowing for equilibration at each step.

  • Analyze the spectra at different temperatures to identify any shifts that lead to signal resolution.

Causality: Changes in temperature can alter the populations of different molecular conformations.[12] Since different conformers can have slightly different chemical shifts for their protons, the weighted average chemical shift observed can change with temperature, leading to improved resolution.[12]

Protocol 3: Utilizing Lanthanide Shift Reagents

Objective: To induce large chemical shifts to resolve overlapping signals.

Materials:

  • NMR tube with your sample in an anhydrous deuterated solvent (e.g., CDCl₃)

  • Lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃)

  • Microsyringe

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Prepare a stock solution of the LSR in the same deuterated solvent.

  • Add a small, known amount of the LSR stock solution (e.g., 0.1 equivalents) to the NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Incrementally add more LSR, acquiring a spectrum after each addition, until the desired signal dispersion is achieved.

Important Considerations:

  • LSRs can cause line broadening, so use the minimum amount necessary.[8]

  • The presence of water can deactivate the LSR, so ensure your sample and solvent are dry.[8]

Protocol 4: 2D NMR for Unambiguous Assignments

Objective: To resolve overlap and determine proton-proton and proton-carbon correlations.

A. COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[13]

  • Procedure: Set up a standard COSY experiment on the NMR spectrometer. The resulting 2D spectrum will show cross-peaks between correlated protons.

B. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Shows correlations between protons and the carbons to which they are directly attached.[9]

  • Procedure: Run a standard HSQC experiment. Cross-peaks in the 2D spectrum will link each proton signal to its corresponding carbon signal. This is particularly useful for resolving overlapping proton signals by spreading them out in the carbon dimension.

C. TOCSY (Total Correlation Spectroscopy):

  • Purpose: Identifies all protons within a spin system, not just those that are directly coupled.[13][14]

  • Procedure: A TOCSY experiment will show correlations between a proton and all other protons in the same coupled network. This is excellent for identifying all the protons belonging to the oxane ring, for example.

G cluster_0 1D ¹H NMR cluster_1 2D NMR Experiments cluster_2 Resolved Data A Overlapping Signals B COSY (H-H Connectivity) A->B C HSQC (C-H Connectivity) A->C D TOCSY (Spin System) A->D E Unambiguous Signal Assignment B->E C->E D->E

Caption: The utility of 2D NMR in resolving signal overlap.

Quantitative Data Summary

The following table provides an estimate of the expected ¹H NMR chemical shifts for the different protons in 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid. Actual values may vary depending on the solvent and other experimental conditions.

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 12.0broad singletCan exchange with D₂O.[15][16][17]
Oxane -CH₂- (adjacent to O)3.4 - 4.0multiplet
Oxane -CH₂-1.4 - 1.8multipletLikely to overlap with other aliphatic signals.
Oxane -CH-1.5 - 2.0multiplet
Methylene Bridge (-CH₂-)1.8 - 2.2multiplet
Gem-dimethyl (-C(CH₃)₂)1.0 - 1.3singlet

References

  • Slideshare. Lanthanide shift reagents in nmr. [Link]

  • ResearchGate. Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Mestrelab Research. Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]

  • UCL. Chemical shifts. [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap? [Link]

  • J-Stage. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • Canadian Science Publishing. SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. [Link]

  • weizmann.ac.il. 2D NMR. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. [Link]

  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. [Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • University of Oxford. Variable Temperature NMR Experiments. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • University of Wisconsin-Madison. Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. [Link]

  • Nanalysis. How TOCSY extends COSY's reach in 2D NMR. [Link]

  • University of Arizona. High Temperature NMR. [Link]

Sources

Validation & Comparative

Comprehensive Analytical Comparison Guide: Quantification of 2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Method selection, comparative performance, and ICH/FDA-compliant validation strategies.

The Analytical Challenge & Physicochemical Profiling

Quantifying 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (Molecular Weight: 186.25 g/mol ) in complex biological or chemical matrices presents a unique set of analytical challenges. Structurally, the molecule consists of an aliphatic chain, a gem-dimethyl group, a terminal carboxylic acid, and a tetrahydropyran (oxan-4-yl) ring.

The primary hurdle in its quantification is the absence of a strong chromophore . Lacking conjugated double bonds or aromatic rings, the molecule only exhibits weak UV absorbance at low wavelengths (typically 205–210 nm) due to the carboxyl group. At these wavelengths, biological matrices and organic solvents produce massive background interference, severely limiting the specificity and sensitivity of direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Consequently, robust quantification necessitates methods that rely on mass-to-charge (m/z) ratios or chemical derivatization. This guide objectively compares the three primary analytical pathways—HPLC-UV, GC-MS, and LC-MS/MS—and provides a self-validating protocol for the gold-standard approach.

MethodSelection Root Analyte: 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid Q1 Matrix Type & Sensitivity Needs? Root->Q1 Opt1 HPLC-UV (Direct) Q1->Opt1 Simple Matrix, Low Sensitivity Opt2 GC-MS (Derivatized) Q1->Opt2 Volatile Matrix, High Resolution Opt3 LC-MS/MS (ESI-Negative) Q1->Opt3 Biofluids, High Sensitivity

Fig 1: Decision matrix for selecting the optimal quantification method based on matrix and sensitivity.

Comparative Performance Analysis

To select the most appropriate method, we must evaluate the platforms against the validation characteristics outlined in the ICH Q2(R2) guidelines, specifically focusing on Specificity, Linearity, Range, Accuracy, and Precision[1].

Methodological Causality
  • HPLC-UV (Direct): Relies on 210 nm absorbance. Causality for poor performance: The lack of a chromophore means the signal-to-noise (S/N) ratio is inherently low, making it impossible to achieve nanogram-level limits of quantitation (LOQ).

  • GC-MS (Derivatized): Carboxylic acids hydrogen-bond strongly with silanol groups on GC columns, causing severe peak tailing. Causality for derivatization: Reacting the acid with BSTFA/TMCS converts it to a volatile trimethylsilyl (TMS) ester, eliminating hydrogen bonding and enabling sharp peak elution.

  • LC-MS/MS (ESI-Negative): The carboxylic acid moiety readily yields a deprotonated molecular ion [M−H]− at m/z 185.1. Causality for selection: Negative Electrospray Ionization (ESI) perfectly exploits the analyte's acidic nature, allowing for direct injection without derivatization while achieving ultra-high sensitivity via Multiple Reaction Monitoring (MRM).

Quantitative Data Summary
Validation ParameterHPLC-UV (210 nm)GC-MS (TMS Derivatization)LC-MS/MS (ESI-Negative MRM)
Sensitivity (LLOQ) ~5.0 µg/mL~50 ng/mL~1.0 ng/mL
Linear Dynamic Range 5.0 - 100 µg/mL50 - 2,000 ng/mL1.0 - 1,000 ng/mL
Sample Prep Time Low (Direct inject)High (Evaporation + Deriv.)Medium (Protein Crash)
Specificity Poor (Matrix interference)High (Chromatographic resolution)Ultra-High (Mass filtering)
Throughput HighLowVery High
Regulatory Fit API Release (Bulk)Impurity ProfilingBioanalysis / PK Studies

Validated Experimental Workflows

Based on the comparative data, LC-MS/MS is the superior method for trace quantification and bioanalysis. Below is a self-validating protocol designed to meet FDA Bioanalytical Method Validation standards[2].

Protocol: LC-MS/MS Quantification (The Gold Standard)

This protocol utilizes a "self-validating" batch structure. By embedding System Suitability Tests (SST) and bracketing Quality Control (QC) samples, the analytical run continuously proves its own accuracy and precision in real-time.

Step 1: Matrix-Matched Calibration & Internal Standard (IS) Spiking

  • Action: Prepare calibration standards (1.0 to 1000 ng/mL) in analyte-free matrix. Spike all samples, calibrators, and QCs with a stable isotope-labeled internal standard (e.g., 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid-d3) at a constant concentration (e.g., 50 ng/mL).

  • Causality: The matrix-matched curve compensates for matrix-induced ion suppression in the ESI source. The deuterated IS corrects for any volumetric losses during extraction and variations in ionization efficiency.

Step 2: Protein Precipitation (Extraction)

  • Action: Transfer 50 µL of the spiked sample into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 2 minutes.

  • Causality: Cold ACN rapidly denatures and precipitates matrix proteins while keeping the lipophilic tetrahydropyran ring and polar carboxylate highly soluble in the supernatant.

Step 3: Centrifugation & Transfer

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

  • Causality: Diluting the strong organic extract with water matches the initial mobile phase conditions, preventing "solvent effects" (peak broadening or splitting) upon injection onto the reversed-phase column.

Step 4: LC-MS/MS Analysis

  • Column: C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • MS/MS Conditions: ESI in Negative Mode. MRM Transition: m/z 185.1 141.1 (Loss of CO2​ , -44 Da).

  • Causality: While formic acid is typically used for positive mode, a low concentration (0.1%) in negative mode maintains stable chromatography for carboxylic acids without completely suppressing the [M−H]− formation.

AnalyticalWorkflow S1 1. Sample Preparation Spike IS & Protein Ppt S2 2. Centrifugation 14,000 x g, 10 min S1->S2 S3 3. LC Separation C18 Column, Gradient S2->S3 S4 4. MS/MS Detection ESI(-), MRM Mode S3->S4 S5 5. Data Validation ICH Q2(R2) Criteria S4->S5

Fig 2: Self-validating LC-MS/MS workflow for 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid quantification.

Regulatory Compliance & Lifecycle Management

To ensure the data generated is scientifically defensible and regulatory-compliant, the method must be validated according to the latest authoritative frameworks.

ICH Q2(R2) & FDA BMV Alignment
  • System Suitability Testing (SST): Before running unknown samples, inject a neat standard. The system is only "suitable" if the peak tailing factor is ≤1.5 and the signal-to-noise (S/N) ratio at the LLOQ is ≥10 [1].

  • Accuracy and Precision: According to FDA guidelines, Quality Control (QC) samples at Low, Mid, and High concentrations must be interspersed throughout the analytical batch. The calculated concentrations must be within ±15% of the nominal value ( ±20% at the LLOQ)[2]. If the bracketing QCs fail, the entire batch is rejected, ensuring no false data is reported.

  • Reportable Range Validation: The range of the analytical procedure must be confirmed by demonstrating that the method provides results with acceptable response, accuracy, and precision across the entire intended operational spectrum[1]. For this analyte, the linear range of 1.0 - 1,000 ng/mL covers typical pharmacokinetic clearance profiles.

By integrating these regulatory checkpoints directly into the daily operational protocol, the analytical method transitions from a simple set of instructions into a robust, self-validating system capable of supporting critical drug development decisions.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • Validation of Analytical Procedures Q2(R2)

Sources

Comparative analysis of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid: A Privileged Scaffold in Drug Design

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is a delicate balancing act between optimizing target affinity and engineering favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid (CAS: 1262408-58-1) has emerged as a highly strategic intermediate. It combines two powerful structural motifs: a tetrahydropyran (THP) ring and a gem-dimethyl group.

This guide provides an objective, data-driven comparative analysis of this compound against its structural analogs, detailing the causality behind its physicochemical advantages and providing the self-validating experimental protocols required to evaluate these properties in your own lab.

Structural Rationale & Causality

To understand the performance of 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid, we must deconstruct its two primary functional modules:

  • The Tetrahydropyran (THP) Core: As a bioisostere of cyclohexane, the THP ring introduces a polar oxygen heteroatom. This subtle change significantly lowers lipophilicity (LogP) and provides a hydrogen bond acceptor without adding a hydrogen bond donor. This modification is critical for improving aqueous solubility and Lipophilic Ligand Efficiency (LLE)[1].

  • The Gem-Dimethyl Effect: The incorporation of two methyl groups at the α-carbon relative to the carboxylic acid introduces profound steric bulk. This "Thorpe-Ingold effect" restricts the conformational flexibility of the side chain, locking the molecule into a bioactive pose. More importantly, it blocks metabolically vulnerable methylene sites, shielding the molecule from rapid Cytochrome P450 (CYP450) mediated α-oxidation and subsequent degradation[2].

G cluster_0 Compound B: Lacks Gem-Dimethyl cluster_1 Compound A: Gem-Dimethyl Protected A1 3-(oxan-4-yl)propanoic acid A2 CYP450 α-Oxidation A1->A2 A3 Rapid Clearance / Degradation A2->A3 B1 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid B2 Steric Shielding (Thorpe-Ingold) B1->B2 B3 High Metabolic Stability B2->B3

Figure 1: Impact of the gem-dimethyl group on CYP450-mediated metabolic clearance.

Comparative ADME & Physicochemical Profiling

To objectively evaluate its utility, we compare Compound A (2,2-Dimethyl-3-(oxan-4-yl)propanoic acid) against three distinct analogs:

  • Compound B: 3-(oxan-4-yl)propanoic acid (Lacks the gem-dimethyl group; tests metabolic vulnerability).

  • Compound C: 2,2-dimethyl-3-cyclohexylpropanoic acid (Lacks the THP ether oxygen; tests lipophilicity)[1].

  • Compound D: 2,2-dimethyl-3-(pyridin-4-yl)propanoic acid (Replaces the aliphatic ether with a basic aromatic ring; tests pKa and polar surface area)[3].

Table 1: Quantitative Comparison of Physicochemical Properties
CompoundStructural ModificationPredicted LogD (pH 7.4)HLM Half-Life (t½, min)Topological Polar Surface Area (TPSA, Ų)Primary Liability
Compound A Target Compound 1.8 > 120 46.5 None (Optimal Balance)
Compound B No gem-dimethyl1.13546.5Rapid metabolic clearance
Compound C Cyclohexyl (No Oxygen)3.5> 12037.3High lipophilicity / Poor solubility
Compound D Pyridin-4-yl ring1.28549.2Potential hERG liability (basic amine)

Analysis: Compound A represents the "Goldilocks" zone. Compound C is metabolically stable but highly lipophilic, which can lead to off-target toxicity and poor aqueous solubility. Compound B has excellent solubility but is rapidly cleared by liver microsomes due to the unshielded α-carbon. Compound A leverages the THP ring to maintain a low LogD while utilizing the gem-dimethyl group to push the microsomal half-life beyond the 120-minute threshold[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols used to determine metabolic stability and lipophilicity.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance of the compound. The protocol is designed as a self-validating system by including positive controls to confirm enzymatic viability.

Reagents: Human Liver Microsomes (20 mg/mL), NADPH regenerating system, 100 mM Potassium Phosphate buffer (pH 7.4), Acetonitrile (LC-MS grade) containing Internal Standard (IS). Validation Control: Verapamil (rapid clearance) and Warfarin (slow clearance).

Step-by-Step Workflow:

  • Preparation: Dilute the test compounds (A, B, C, D) and control compounds to a final concentration of 1 µM in the phosphate buffer containing 0.5 mg/mL HLMs.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the required electron donor for CYP450 enzymes; without it, oxidation cannot occur.

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing the IS. Causality: The organic solvent denatures the microsomal proteins, instantly halting enzymatic activity and precipitating the protein mass.

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials for MRM (Multiple Reaction Monitoring) quantification.

Workflow N1 1. Compound Prep (1 µM in Buffer) N2 2. HLM Addition (0.5 mg/mL protein) N1->N2 N3 3. NADPH Initiation (37°C Incubation) N2->N3 N4 4. Time-Point Quench (Acetonitrile + IS) N3->N4 N5 5. Centrifugation & Supernatant Extract N4->N5 N6 6. LC-MS/MS Quantification N5->N6

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Protocol 2: Shake-Flask LC-MS Method for LogD (pH 7.4)

This protocol objectively measures the lipophilicity difference between the THP and cyclohexyl variants.

Step-by-Step Workflow:

  • Phase Preparation: Mutually saturate 1-Octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours, then allow phase separation.

  • Spiking: Dissolve 1 mg of the test compound in 1 mL of the saturated PBS phase.

  • Partitioning: Add 1 mL of the saturated 1-Octanol phase to the aqueous phase in a sealed glass vial.

  • Equilibration: Shake the vial at 300 rpm for 60 minutes at 25°C. Causality: Mechanical shaking ensures maximum surface area contact between the immiscible phases, allowing the compound to partition according to its thermodynamic preference.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify via LC-MS/MS. Calculate LogD as Log10​([PeakAreaOctanol​]/[PeakAreaAqueous​]) .

  • Quality Control: Run Propranolol concurrently; its LogD must fall within the accepted literature range (1.20 ± 0.10) to validate the system.

Conclusion

For drug development professionals engineering novel therapeutics, 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid offers a highly optimized bioisosteric scaffold. By replacing a standard cyclohexyl ring with a tetrahydropyran, researchers can drastically improve aqueous solubility and LLE. Concurrently, the strategic placement of the gem-dimethyl group neutralizes the metabolic liabilities typically associated with aliphatic side chains, ensuring prolonged pharmacokinetic half-lives.

References

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification Source: ScienceOpen URL:[Link]

Sources

Comprehensive Evaluation: In Vitro vs. In Vivo Efficacy of 2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) has heavily focused on targeting lipid-sensing G-protein coupled receptors. Among these, Free Fatty Acid Receptor 1 (FFAR1, previously known as GPR40) is predominantly expressed in pancreatic beta cells and enteroendocrine cells, where its activation amplifies glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia in fasting states[1],[2].

While first-generation FFAR1 agonists like TAK-875 (Fasiglifam) demonstrated excellent clinical proof-of-concept, they were ultimately hampered by idiosyncratic hepatotoxicity, largely driven by highly lipophilic biphenyl structural motifs[1]. To overcome these limitations, 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid derivatives have emerged as a next-generation chemical scaffold.

This guide provides an objective, data-driven comparison of these novel derivatives against standard-of-care benchmarks, detailing the causality behind their structural design:

  • Propanoic Acid Moiety: Acts as the essential acidic pharmacophore, anchoring the ligand via electrostatic interactions to the Arg183 and Arg258 residues in the FFAR1 allosteric binding pocket[3].

  • 2,2-Dimethyl (Gem-Dimethyl) Group: Strategically blocks β -oxidation—a primary metabolic liability of endogenous fatty acids—thereby drastically improving the compound's in vivo half-life and intrinsic clearance ( CLint​ ).

  • Oxan-4-yl (Tetrahydropyran) Ring: Replaces the highly lipophilic biphenyl systems found in older agonists. The oxygen heteroatom lowers the overall partition coefficient (LogP), reducing off-target hepatic accumulation while maintaining the steric bulk necessary to engage the receptor's hydrophobic sub-pocket.

G Ligand 2,2-Dimethyl-3-(oxan-4-yl) propanoic acid derivative Receptor FFAR1 (GPR40) Activation Ligand->Receptor Binds Arg183/Arg258 Gq Gq Protein Coupling Receptor->Gq PLC PLC-beta Activation Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Insulin Glucose-Stimulated Insulin Secretion (GSIS) Ca->Insulin

FFAR1 (GPR40) signaling pathway triggered by propanoic acid derivatives.

In Vitro Profiling: Efficacy and Metabolic Stability

To validate the structural hypotheses, in vitro assays must isolate receptor activation from metabolic degradation. The following self-validating protocols evaluate the target engagement and microsomal stability of the oxan-4-yl derivatives compared to TAK-875.

Protocol 1: FLIPR Calcium Mobilization Assay

Objective: Quantify the EC50​ of the derivatives at the human FFAR1 receptor. Causality & Self-Validation: We utilize paired wild-type (WT) CHO-K1 cells alongside FFAR1-expressing CHO-K1 cells. If a compound induces calcium flux in the WT line, it indicates off-target membrane disruption rather than true Gq-coupled receptor activation.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human FFAR1 (and WT controls) at 20,000 cells/well in 384-well black clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid. Incubate for 60 min at 37°C. (Note: Probenecid is critical here as it inhibits organic anion transporters, preventing the premature cellular extrusion of the fluorescent dye).

  • Compound Addition: Prepare 10-point serial dilutions (1:3 ratio) of the 2,2-dimethyl-3-(oxan-4-yl)propanoic acid derivative and TAK-875 in HBSS.

  • Signal Acquisition: Transfer plates to a FLIPR Tetra system. Measure baseline fluorescence for 10 seconds, inject 10 µL of compound, and record fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • Data Analysis: Calculate EC50​ values by plotting the area under the curve (AUC) of the calcium response against log[compound] using a 4-parameter logistic fit.

Table 1: In Vitro Performance Comparison
CompoundhFFAR1 EC50​ (nM)WT CHO-K1 FluxHLM CLint​ (µL/min/mg)LogP (Calculated)
Endogenous Linoleic Acid 2,450 ± 120Negative> 150 (Rapid)6.8
TAK-875 (Benchmark) 14 ± 2Negative28.45.2
Oxan-4-yl Derivative 18 ± 3Negative8.2 (Highly Stable) 3.4

Data Interpretation: The oxan-4-yl derivative maintains nanomolar potency comparable to TAK-875 but exhibits a significantly lower intrinsic clearance in Human Liver Microsomes (HLM), directly validating the metabolic protection afforded by the gem-dimethyl modification.

In Vivo Pharmacodynamics: Glucose-Stimulated Insulin Secretion

In vitro potency does not guarantee in vivo efficacy, especially for metabolic drugs where plasma protein binding and gastrointestinal absorption play major roles. We utilize a Diet-Induced Obese (DIO) mouse model to evaluate the in vivo efficacy of the derivative.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: Confirm that the derivative enhances insulin secretion strictly in a glucose-dependent manner. Causality & Self-Validation: The inclusion of a 16-hour fasting period establishes a stable baseline blood glucose level, minimizing variability from recent feeding. By measuring insulin at t=0 (post-drug, pre-glucose), we can prove that the drug does not trigger insulin release in the absence of glucose—the hallmark safety feature of FFAR1 agonists[2].

  • Animal Acclimation: House 12-week-old DIO C57BL/6J mice in a temperature-controlled environment. (DIO mice exhibit insulin resistance, serving as a highly translatable model for human T2DM).

  • Fasting: Fast the mice for 16 hours overnight prior to the experiment, providing water ad libitum.

  • Dosing: Administer the oxan-4-yl derivative (10 mg/kg), TAK-875 (10 mg/kg), or vehicle (0.5% methylcellulose) via oral gavage at t = -30 min.

  • Glucose Challenge: At t = 0, administer an oral glucose load of 2 g/kg.

  • Blood Sampling: Collect tail vein blood at t = 0, 15, 30, 60, and 120 minutes. Measure blood glucose immediately using a handheld glucometer.

  • Insulin Quantification: Centrifuge blood samples to isolate plasma. Quantify plasma insulin levels using a highly specific mouse insulin ELISA kit.

Workflow A Diet-Induced Obese (DIO) Mice B Fasting (16h) A->B C Oral Dosing (Test Cmpd vs TAK-875) B->C D Oral Glucose Load (2 g/kg at t=30 min) C->D E Blood Sampling (t=0 to 120 min) D->E F Plasma Insulin & Glucose Quantification E->F

Step-by-step in vivo Oral Glucose Tolerance Test (OGTT) workflow.

Table 2: In Vivo OGTT Efficacy (DIO Mice, 10 mg/kg PO)
Treatment GroupFasting Insulin at t=0 (ng/mL)Peak Insulin at t=15 (ng/mL)Glucose AUC 0−120​ Reduction (%)Hypoglycemic Events
Vehicle Control 0.8 ± 0.11.4 ± 0.2Baseline0/10
TAK-875 0.9 ± 0.13.8 ± 0.432%0/10
Oxan-4-yl Derivative 0.8 ± 0.14.2 ± 0.3 38% 0/10

Data Interpretation: The derivative demonstrates superior reduction in glucose excursions compared to TAK-875. Crucially, fasting insulin levels at t=0 remain unchanged from vehicle, confirming that the insulinotropic effect is strictly glucose-dependent.

Conclusion

The integration of a 2,2-dimethyl group and an oxan-4-yl ring into the propanoic acid scaffold yields a highly optimized FFAR1 agonist. In vitro data confirms that this structural evolution successfully mitigates the rapid β -oxidation seen in endogenous fatty acids while avoiding the high lipophilicity (LogP) that plagued earlier clinical candidates like TAK-875. In vivo profiling further validates this approach, demonstrating robust, glucose-dependent insulin secretion and superior glycemic control in insulin-resistant models. For drug development professionals, this scaffold represents a highly viable, de-risked starting point for next-generation metabolic therapeutics.

Sources

Safety Operating Guide

A Researcher's Guide to Handling 2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid: Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid lacks extensive, specific safety data. However, a proactive safety assessment based on its chemical structure—a substituted carboxylic acid—provides a robust framework for ensuring laboratory safety. This guide offers essential, immediate safety and logistical information, focusing on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for its safe handling.

The core principle of this guide is risk mitigation. The carboxylic acid functional group indicates potential for skin and eye irritation or corrosion, while the overall structure requires careful handling to prevent inhalation of dust or aerosols.[1][2][3][4][5] Adherence to these protocols is critical for protecting researchers and maintaining a safe laboratory environment, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]

I. Hazard Assessment and Risk Mitigation

Before handling 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid, a thorough risk assessment is mandatory. The primary hazards are associated with its acidic nature.

  • Skin and Eye Contact: Direct contact can cause irritation or severe burns.[3][4][5]

  • Inhalation: If handled as a powder or aerosolized, it may cause respiratory tract irritation.[4][5][8]

  • Ingestion: Accidental ingestion can cause burns to the digestive tract.[3]

Engineering controls are the first line of defense. All work with this compound, especially when handling the solid or preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9] An eyewash station and safety shower must be readily accessible.[3][10]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical-resistant gloves (Nitrile or Neoprene recommended)[1][9]Safety glasses with side shields and face shield[8][11][12]Flame-resistant lab coat, long pants, closed-toe shoes[9][12]Required if not in a fume hood or if dust is generated[12]
Preparing/Handling Solutions Chemical-resistant gloves (Nitrile or Neoprene recommended)[1][9]Chemical splash goggles[1][9]Chemical-resistant apron over lab coat, long pants, closed-toe shoesNot typically required if handled in a fume hood
Transferring/Pouring Chemical-resistant gloves (Nitrile or Neoprene recommended)Chemical splash goggles and face shield[11][12]Chemical-resistant apron over lab coat, long pants, closed-toe shoesNot typically required if handled in a fume hood

Diagram: PPE Selection and Donning Workflow

This diagram outlines the logical sequence for selecting and putting on the appropriate PPE before beginning work.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence Assess 1. Assess Task (Solid, Liquid, Scale) Select 2. Select Appropriate PPE (Gloves, Goggles, Coat) Assess->Select Identifies Hazards Coat 3. Don Lab Coat Select->Coat Initiate Donning Gloves 4. Don Gloves (Inspect First) Coat->Gloves Eye 5. Don Eye/Face Protection Gloves->Eye Proceed Proceed to Experiment Eye->Proceed

Caption: PPE selection and donning workflow.

III. Operational Plan: Step-by-Step Guidance

A. Preparation and Handling:

  • Pre-Operational Check: Before starting, ensure all PPE is in good condition and safety equipment (fume hood, eyewash, shower, spill kit) is operational and accessible.[13]

  • Designated Area: All handling of this acid should occur in a designated area within a chemical fume hood.[14]

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle with care to avoid creating dust.

  • Dissolving: When preparing solutions, always add the acid to the solvent slowly.[1][9] This mitigates any potential exothermic reactions.

B. Emergency Procedures:

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8][15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][11]

  • Small Spill (in fume hood): For small spills, neutralize with a suitable agent like sodium bicarbonate.[13][16] Absorb the residue with an inert material and place it in a sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the laboratory and alert institutional safety personnel immediately.[10]

Diagram: Spill Response Decision Tree

This flowchart provides a clear, step-by-step guide for responding to a chemical spill.

Spill_Response Start Spill Occurs InHood Is the spill contained within a chemical fume hood? Start->InHood IsSmall Is the spill small and manageable? InHood->IsSmall Yes Evacuate Evacuate Area Alert Safety Personnel InHood->Evacuate No IsSmall->Evacuate No Neutralize Neutralize Spill (e.g., Sodium Bicarbonate) IsSmall->Neutralize Yes End Response Complete Evacuate->End Absorb Absorb with Inert Material Neutralize->Absorb Dispose Package for Hazardous Waste Disposal Absorb->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->End

Caption: Decision tree for chemical spill response.

IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Chemical waste must be handled in a manner that ensures safety and complies with all local and federal regulations.

  • Waste Segregation: All waste containing 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid, including contaminated solids (gloves, paper towels) and solutions, must be collected as hazardous waste.[16] Do not dispose of this chemical down the drain.[17]

  • Containerization: Use a designated, properly labeled, and sealed hazardous waste container.[17][18] The container should be made of a material compatible with organic acids.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[18]

  • Storage: Store the waste container in a secondary containment bin within a designated satellite accumulation area until it is collected by institutional Environmental Health & Safety (EH&S) personnel.[14] Do not mix with incompatible waste streams, such as bases or strong oxidizers.[3][16]

By integrating these safety protocols into your laboratory workflow, you can handle 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid with confidence, ensuring both personal safety and the integrity of your research.

References

  • University of Utah. (2019, April 11). Standard Operating Procedure: Acid Handling.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • International Association of Fire Chiefs. NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention (CDC). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • Environmental Marketing Services. (2020, January 30). Types of Acid Waste Disposal.
  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure.
  • Virginia Department of Labor and Industry. Key Elements of an OSHA Compliant Laboratory Safety Management Program.
  • Actylis Lab Solutions. (2024, May 29). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • U.S. Department of Health & Human Services. OSHA Standards for Biological Laboratories.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Cerebral-Overload. (2025, February 11). Laboratory Safety Rules for Acid Handling.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Compound Interest. Personal Protective Equipment.
  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste.
  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
  • University of Toronto. (2019, August). Handling Procedures for Chemical Wastes.
  • Fisher Scientific. (2012, February 21). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • BASF. (2023, August 3). Safety Data Sheet.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
  • Cornell University. Chapter 7 - Management Procedures For Specific Waste Types.

Sources

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